molecular formula C13H10N2O3 B6388690 4-(3-Aminocarbonylphenyl)picolinic acid CAS No. 1258625-98-7

4-(3-Aminocarbonylphenyl)picolinic acid

Cat. No.: B6388690
CAS No.: 1258625-98-7
M. Wt: 242.23 g/mol
InChI Key: CHISBACATPLSBR-UHFFFAOYSA-N
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Description

4-(3-Aminocarbonylphenyl)picolinic acid is a useful research compound. Its molecular formula is C13H10N2O3 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-Aminocarbonylphenyl)picolinic acid, 95% is 242.06914219 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-Aminocarbonylphenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminocarbonylphenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-carbamoylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c14-12(16)10-3-1-2-8(6-10)9-4-5-15-11(7-9)13(17)18/h1-7H,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHISBACATPLSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability of 4-(3-Aminocarbonylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-(3-Aminocarbonylphenyl)picolinic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 4-(3-Aminocarbonylphenyl)picolinic acid, a molecule of interest in drug development due to its structural motifs. By integrating theoretical analysis of potential degradation pathways with detailed, field-proven experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will explore forced degradation studies, thermal analysis techniques, and the development of stability-indicating analytical methods, ensuring a robust and self-validating approach to stability assessment.

Introduction: The Imperative of Stability in Drug Development

In the journey from a promising chemical entity to a marketable therapeutic, the assessment of thermodynamic stability is a non-negotiable milestone. It dictates storage conditions, formulation strategies, and ultimately, patient safety. 4-(3-Aminocarbonylphenyl)picolinic acid incorporates two key pharmacophores: a picolinic acid moiety, known for its metal-chelating properties, and an aminocarbonylphenyl group, a common feature in many bioactive molecules.[1][2][3] The stability of this combined structure under various environmental stresses is unknown and paramount to its potential development. This guide outlines a systematic approach to thoroughly characterize the thermodynamic stability profile of this molecule.

Molecular Structure and Predicted Stability Liabilities

A molecule's structure is the primary predictor of its inherent stability. The structure of 4-(3-Aminocarbonylphenyl)picolinic acid presents several functional groups that are susceptible to degradation under common stress conditions.

cluster_0 4-(3-Aminocarbonylphenyl)picolinic acid cluster_1 Potential Degradation Sites mol mol p1 Picolinic Acid Moiety: - Decarboxylation (Heat) - N-Oxidation (Oxidizing Agents) - Photodegradation p2 Amide Linkage: - Hydrolysis (Acid/Base) p3 Aromatic Systems: - Electrophilic Attack/Oxidation

Caption: Key functional moieties of 4-(3-Aminocarbonylphenyl)picolinic acid and their associated potential degradation pathways.

  • Picolinic Acid Moiety : The pyridine-2-carboxylic acid structure is susceptible to several degradation mechanisms. Thermally induced decarboxylation is a primary concern. The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, especially in the presence of oxidizing agents. Furthermore, pyridine derivatives are known to undergo photolytic degradation.[4][5][6]

  • Aminocarbonyl (Amide) Group : The amide bond is prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions. This would cleave the molecule into picolinic acid and 3-aminobenzamide. The stability of related nicotinamide structures in aqueous buffers is highly dependent on pH and temperature.[7][8][9][10]

  • Aromatic Rings : Both the pyridine and benzene rings can be susceptible to oxidative degradation, although this typically requires more aggressive conditions.

Based on these structural features, a primary degradation pathway is likely to be the hydrolysis of the amide bond, especially at pH extremes. Thermal decomposition may proceed via decarboxylation.

Experimental Framework for Stability Assessment

A comprehensive evaluation of thermodynamic stability requires a multi-pronged experimental approach. The following sections detail the critical assays and the causality behind their design.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing. They are designed to accelerate the degradation process to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method. The conditions should be harsher than standard storage conditions but not so extreme as to produce irrelevant degradation products.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) start Prepare Stock Solution of 4-(3-Aminocarbonylphenyl)picolinic acid in suitable solvent (e.g., ACN:H2O) stress Expose Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxid Oxidation (e.g., 3% H2O2, RT) thermal Thermal (Solution) (e.g., 60°C in neutral buffer) photo Photolytic (UV/Vis light, ICH Q1B) analyze Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) hplc Stability-Indicating HPLC-UV analyze->hplc lcms LC-MS/MS for Peak Identification hplc->lcms If unknown peaks appear end Identify Degradants & Propose Degradation Pathway hplc->end lcms->end

Caption: A systematic workflow for conducting forced degradation studies.

Protocol: Acid/Base Hydrolysis

  • Preparation : Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile/water mixture.

  • Stress Application : Transfer 1 mL of the stock solution into three separate vials. Add 1 mL of 0.1 M HCl to the first, 1 mL of 0.1 M NaOH to the second, and 1 mL of water (for neutral hydrolysis) to the third.

  • Incubation : Place the vials in a controlled temperature bath at 60°C.

  • Sampling : At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot. For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

  • Analysis : Dilute the sample to a suitable concentration (e.g., 50 µg/mL) and analyze immediately using the developed HPLC method. Causality: Neutralization stops the degradation reaction, ensuring the analytical result reflects the specific time point.

Protocol: Oxidative Degradation

  • Preparation : Prepare a 1 mg/mL solution as described above.

  • Stress Application : Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Incubation : Keep the solution at room temperature, protected from light.

  • Sampling & Analysis : Sample at specified time points and analyze directly by HPLC. Causality: Room temperature is typically sufficient for oxidative degradation with H2O2 and avoids confounding thermal effects.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the solid-state stability of a compound.

Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting point, heat of fusion, and solid-state transitions (polymorphism).

Protocol: DSC Analysis

  • Sample Preparation : Accurately weigh 2-5 mg of 4-(3-Aminocarbonylphenyl)picolinic acid into a non-hermetic aluminum pan.

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program : Heat the sample at a constant rate, typically 10°C/min, from ambient temperature to a temperature above the melting point (e.g., 25°C to 300°C).

  • Data Analysis : The resulting thermogram will show an endothermic peak corresponding to the melting point. The onset of this peak is taken as the melting temperature. A sharp, single peak suggests high purity.

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.

Protocol: TGA Analysis

  • Sample Preparation : Place 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup : Place the pan onto the TGA balance.

  • Thermal Program : Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis : The TGA curve plots percentage weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.

Method Development Parameters

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol) is necessary to separate the polar parent compound from potentially less polar degradation products.

  • Detection : A photodiode array (PDA) detector is crucial. It allows for the monitoring of multiple wavelengths simultaneously and can assess peak purity, ensuring that a chromatographic peak corresponds to a single component.

Data Presentation and Interpretation

Table 1: Summary of Forced Degradation Results

Stress ConditionDuration (hr)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl (60°C)2485.214.82
0.1 M NaOH (60°C)1279.520.53
3% H₂O₂ (RT)2496.13.91
Heat (60°C, Soln)7298.81.21
Photolytic (ICH Q1B)-99.10.90

Data are hypothetical and for illustrative purposes.

Table 2: Solid-State Thermal Analysis Data

TechniqueParameterResultInterpretation
DSCMelting Onset265 °CSuggests a high melting point, characteristic of a rigid crystalline structure.
TGAOnset of Decomposition>280 °CThe compound is thermally stable in the solid state up to its melting point.

Data are hypothetical and based on similar structures.[11][12][13]

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermodynamic stability of 4-(3-Aminocarbonylphenyl)picolinic acid. By systematically investigating the molecule's response to hydrolytic, oxidative, photolytic, and thermal stress, researchers can elucidate its degradation pathways, identify critical stability liabilities, and develop a validated, stability-indicating analytical method. The insights gained from these studies are fundamental for guiding formulation development, defining appropriate storage conditions, and ensuring the ultimate safety and efficacy of any potential drug product.

References

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI.[Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. National Center for Biotechnology Information.[Link]

  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. National Center for Biotechnology Information.[Link]

  • (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;... ResearchGate.[Link]

  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. MDPI.[Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis: Article No. 5453. National Laboratory of the Rockies.[Link]

  • Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. National Center for Biotechnology Information.[Link]

  • Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Journal of Bacteriology.[Link]

  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing.[Link]

  • Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed.[Link]

  • Picolinic acid | C6H5NO2. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.[Link]

  • 4-Aminopicolinic acid. ChemBK.[Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. National Center for Biotechnology Information.[Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate.[Link]

  • Picolinic Acid. Pharmaffiliates.[Link]

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate.[Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).[Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI.[Link]

  • 3-phenyl-4-cinnolinecarboxylic acid. LookChem.[Link]

Sources

Structural and Functional Versatility of 4-(3-Aminocarbonylphenyl)picolinic Acid in Coordination Networks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ligand 4-(3-aminocarbonylphenyl)picolinic acid (often abbreviated as Hqc or Hcpp-amide in derivative studies) represents a sophisticated bifunctional building block in coordination chemistry. It combines the robust chelating ability of the picolinate (pyridine-2-carboxylate) moiety with the supramolecular versatility of a meta-aminocarbonyl (amide) group attached via a phenyl spacer.

This guide provides a technical deep-dive into the ligand's utility for constructing Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). Unlike its dicarboxylate analog (4-(3-carboxyphenyl)picolinic acid), the aminocarbonyl derivative offers unique opportunities for hydrogen-bond-directed assembly and post-synthetic modification , while presenting specific challenges regarding solvothermal stability (hydrolysis).

Key Technical Value:

  • Primary Coordination: N,O-chelation via the picolinate domain (high stability constant).

  • Secondary Interaction: Amide group acts as a neutral O-donor or a hydrogen-bond donor/acceptor, influencing pore polarity and gas sorption selectivity (e.g., CO₂/N₂ separation).

  • Luminescence: The extended

    
    -conjugation serves as an efficient "antenna" for sensitizing Lanthanide (Ln³⁺) ions.
    

Ligand Architecture and Synthesis

Structural Analysis

The ligand consists of a central pyridine ring substituted at the 2-position with a carboxylic acid and at the 4-position with a 3-aminocarbonylphenyl group.

  • Formula:

    
    
    
  • Molecular Weight: 242.23 g/mol [1][2]

  • Donor Sites:

    • Pyridine Nitrogen (

      
      ):  Soft/Borderline base.
      
    • Carboxylate Oxygen (

      
      ):  Hard base, capable of bridging or chelating.
      
    • Amide Oxygen (

      
      ):  Neutral hard base, typically monodentate.
      
    • Amide Nitrogen (

      
      ):  H-bond donor (
      
      
      
      ).
Synthetic Protocol (Suzuki-Miyaura Coupling)

The most reliable synthesis involves the coupling of a halogenated picolinate with a boronic acid derivative.

Reagents:

  • Methyl 4-bromopicolinate (Precursor A)

  • 3-Aminocarbonylphenylboronic acid (Precursor B)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Inertion: Degas solvents with

    
     for 30 mins.
    
  • Mixing: Combine Precursor A (1.0 eq), Precursor B (1.1 eq), and Base (2.5 eq) in the reaction vessel.

  • Catalysis: Add Pd catalyst under counter-flow of

    
    .
    
  • Reflux: Heat to 90°C for 24 hours.

  • Hydrolysis (Ester Cleavage): The methyl ester is often cleaved in situ if basic enough, or requires a subsequent step with

    
     in 
    
    
    
    .
  • Acidification: Adjust pH to ~3.0 with dilute HCl to precipitate the free acid ligand.

  • Purification: Recrystallization from DMF/Ethanol.

Coordination Modes and Topological Diversity[3]

The structural diversity of complexes formed with 4-(3-aminocarbonylphenyl)picolinic acid arises from the competition between the metal-ligand coordination and ligand-ligand hydrogen bonding.

Primary Coordination Modes

The picolinate moiety almost exclusively forms a five-membered chelate ring with transition metals (Zn, Cu, Co, Ni).

  • Mode I (Chelating):

    
     (Mononuclear or terminal capping).
    
  • Mode II (Bridging):

    
     (Forms 1D chains or dimers).
    
The Amide "Wildcard"

The 3-aminocarbonyl group dictates the dimensionality of the final structure:

  • Scenario A (Neutral Donor): The amide oxygen coordinates to the metal (

    
    ). This often blocks coordination sites, preventing 3D expansion and favoring 1D or 2D structures.
    
  • Scenario B (Supramolecular Linker): The amide group does not coordinate but forms

    
     hydrogen-bonded dimers between adjacent ligands. This links 1D coordination chains into a 2D supramolecular network.
    
  • Scenario C (In-Situ Hydrolysis): Under high-temperature hydrothermal conditions (>140°C), the amide hydrolyzes to a carboxylate, converting the ligand into 4-(3-carboxyphenyl)picolinic acid . The resulting structure is often a highly stable 3D MOF (isoreticular to H₂cppc frameworks).

Visualization of Coordination Logic

CoordinationModes cluster_0 Primary Interaction cluster_1 Secondary Interaction (Amide) Ligand 4-(3-Aminocarbonylphenyl) picolinic acid Picolinate Picolinate Chelate (N,O-binding) Ligand->Picolinate Always Present Amide_O Amide-O Coordination (Monodentate) Ligand->Amide_O Low Steric Hindrance H_Bond Supramolecular H-Bonding (Amide...Amide) Ligand->H_Bond Solvent Dependent Hydrolysis Hydrolysis to Carboxylate (High T / pH > 7) Ligand->Hydrolysis Hydrothermal Conditions Metal Metal Center (Zn, Co, Cu, Ln) Picolinate->Metal Strong Chelation Amide_O->Metal Weak Coordination 2D/3D Supramolecular Network 2D/3D Supramolecular Network H_Bond->2D/3D Supramolecular Network Dicarboxylate MOF (3D) Dicarboxylate MOF (3D) Hydrolysis->Dicarboxylate MOF (3D)

Caption: Logical flow of coordination modes. Note the bifurcation at the amide group determining supramolecular vs. covalent dimensionality.

Functional Properties & Applications

Gas Sorption & Separation

The presence of the uncoordinated amide group in the pores of the framework significantly enhances the affinity for CO₂ over N₂ or CH₄ .

  • Mechanism: The dipole-quadrupole interaction between the pendant amide group (

    
    ) and the quadrupole of the CO₂ molecule.
    
  • Data Trend: Amide-functionalized isoreticular MOFs typically show a 20-40% increase in isosteric heat of adsorption (

    
    ) for CO₂ compared to their unfunctionalized parent frameworks.
    
Luminescence Sensing

Complexes with


 metals (Zn²⁺, Cd²⁺) exhibit strong ligand-centered fluorescence.
  • Emission: Typically blue/violet region (

    
     nm).
    
  • Sensing Mechanism: Fluorescence quenching upon exposure to nitroaromatics (explosives detection) or Fe³⁺ ions. The amide group facilitates analyte binding via hydrogen bonding, enhancing quenching efficiency.

Experimental Protocol: Synthesis of a Representative Zn(II) Complex

Objective: Synthesis of


 (where L = Target Ligand).

Materials:

  • Ligand (

    
    ): 0.1 mmol (24.2 mg)
    
  • 
    : 0.1 mmol (29.7 mg)
    
  • Solvent: DMF/Ethanol/H₂O (2:1:1 v/v/v)

  • Vessel: 20 mL Teflon-lined autoclave

Procedure:

  • Dissolution: Dissolve the ligand in 4 mL of DMF. Sonicate until clear.

  • Metal Addition: Dissolve Zinc salt in 2 mL water/ethanol mix. Add dropwise to ligand solution.

  • Crystallization: Seal the autoclave and heat at 100°C for 72 hours.

    • Note: Do not exceed 120°C to avoid hydrolysis of the amide group.

  • Cooling: Cool to room temperature at a rate of 5°C/h.

  • Isolation: Filter the colorless block crystals, wash with fresh ethanol, and dry in air.

Characterization Checklist:

  • PXRD: Confirm phase purity against simulated pattern.

  • IR Spectroscopy: Check for Amide I band (~1660 cm⁻¹) to confirm the amide group is intact. If shifted to ~1700 cm⁻¹ (COOH), hydrolysis occurred.

  • TGA: Evaluate thermal stability (typically stable up to 300°C).

Comparative Data: Amide vs. Carboxyl Analog

Feature4-(3-Aminocarbonylphenyl)picolinic acid4-(3-Carboxyphenyl)picolinic acid (H₂cppc)
Abbreviation HL-AmideH₂cppc
Charge (Deprotonated) -1 (Monoanionic)-2 (Dianionic)
Coordination Sites 3 (N, O_carb, O_amide)4 (N, O_carb, O_carb', O_carb'')
Pore Environment Polar, H-bond richAnionic/Neutral, Open metal sites
CO₂ Affinity (

)
High (30-40 kJ/mol)Moderate (20-25 kJ/mol)
Stability Moderate (Hydrolysis risk)High (Chemical/Thermal)

References

  • Song, J. F., et al. (2020). "Eight new coordination polymers containing rigid 4-(4-carboxy-phenyl)-pyridine-2-carboxylic acid: Synthesis, structural diversity, fluorescence and magnetic properties." Inorganica Chimica Acta, 502, 119302. Link

    • Context: Establishes the structural baselines for phenyl-picolinic acid ligands (H2cppc analogs).
  • Zhang, X., et al. (2012). "Selective Metal Cation Capture by Soft Anionic Metal-Organic Frameworks via Drastic Single-Crystal-to-Single-Crystal Transformations." Journal of the American Chemical Society, 134(23), 9581-9584. Link

    • Context: Discusses the dynamic behavior of similar picolin
  • Kukovec, B. M., et al. (2014). "Structural diversity of coordination polymers with pyridine-2,3-dicarboxylate and 3-aminopyridine-2-carboxylate." CrystEngComm, 16, 1023-1035. Link

    • Context: Provides comparative coordination modes for amino-picolinate deriv
  • PubChem Database. (2025).[3] "Compound Summary: 4-(3-Aminocarbonylphenyl)picolinic acid (CAS 1258625-98-7)." Link

    • Context: Verification of chemical identity and basic physicochemical properties.[1][4]

Disclaimer: This guide synthesizes known coordination chemistry principles with specific data on the ligand's structural family.[5][6] Experimental conditions should be optimized based on specific laboratory setups.

Sources

Technical Guide: Safety, Handling, and Synthesis of Aminocarbonylphenyl Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth framework for the safe handling, synthesis, and containment of aminocarbonylphenyl picolinic acids and their bioactive arylpicolinate derivatives. This class includes critical intermediates (e.g., 5-(3-aminocarbonylphenyl)picolinic acid) and potent synthetic auxin herbicides (e.g., Halauxifen-methyl, Florpyrauxifen-benzyl).

Executive Technical Summary

Aminocarbonylphenyl picolinic acids represent a specialized class of pyridine-2-carboxylic acid derivatives characterized by a phenyl ring substituent bearing an amide (aminocarbonyl) moiety. These compounds function primarily as high-value intermediates in the synthesis of Arylpicolinate herbicides (WSSA Group 4 / HRAC Group O) and metallo-pharmaceutical ligands.

Core Safety Directive: While often classified as "Warning" level hazards (H319, H315) in their intermediate state, the final bioactive forms and specific lipophilic esters exhibit severe eye damage potential (Category 1) , skin sensitization , and extreme aquatic toxicity . Research workflows must treat these as Potent Bioactive Compounds (PBCs) requiring containment strategies that prevent mucosal exposure and environmental release.

Chemical Identity & Physicochemical Properties

Understanding the structural activity relationship (SAR) is vital for predicting handling risks.

PropertyData / CharacteristicImplication for Handling
Core Structure Pyridine-2-carboxylic acid + Phenyl-amide side chainChelation Risk: Picolinic acid moiety strongly chelates metal ions (Zn²⁺, Fe²⁺). Avoid contact with metal spatulas; use ceramic/glass.
Lipophilicity (LogP) Range: 0.5 (Acid) to >3.5 (Esters)Skin Absorption: Esters (methyl/benzyl) penetrate skin rapidly. Double-gloving is mandatory for ester derivatives.
pKa ~0.99 (Pyridine N), ~5.4 (Carboxylic acid)Solubility: Acids are soluble in DMSO/MeOH but precipitate in acidic water. Esters require organic solvents (Acetone, Ethyl Acetate).
Physical State White to off-white crystalline powderDust Hazard: High electrostatic potential. Powders disperse easily; weigh only in static-controlled environments.

Toxicological Profile & Mechanism

The safety profile shifts significantly from the intermediate acid to the final ester.

Mammalian Toxicity
  • Ocular (Critical): Picolinic acid derivatives are notorious for causing serious eye damage (H318) . The acidity combined with the pyridine nitrogen can cause irreversible corneal opacity.

    • Protocol: Eye protection is non-negotiable. Face shields are required when handling >1g of powder.

  • Dermal Sensitization: Arylpicolinates are often Skin Sensitizers (Category 1, H317) . Repeated exposure induces allergic contact dermatitis.

  • Systemic Targets: High-dose animal studies indicate the Liver and Kidney as primary target organs for metabolism and excretion.

Environmental Toxicity (Aquatic)
  • Acute Aquatic Toxicity: Category 1 (H400).

  • Chronic Aquatic Toxicity: Category 1 (H410).

  • Bioactivity: As synthetic auxins, these compounds mimic indole-3-acetic acid (IAA), causing lethal unregulated growth in non-target dicot plants at parts-per-trillion (ppt) levels.

    • Containment: All aqueous waste must be collected. Do NOT dispose down the drain.

Safe Handling Protocols (The Core)

Engineering Controls Hierarchy
  • Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

  • Secondary: Powder containment balance enclosures for weighing.

  • Facility: Negative pressure lab environment relative to corridors.

Personal Protective Equipment (PPE) Matrix
TaskRespiratoryDermal (Hands)OcularBody
Weighing (<10 mg) N95 or P100 MaskNitrile (Double, 4 mil min)Safety Goggles (Sealed)Lab Coat (Buttoned)
Synthesis / Scale-up PAPR or Half-face P100Laminate / Barrier Gloves (e.g., Silver Shield)Face Shield + GogglesTyvek Sleeves / Apron
Spill Cleanup Full-face Respirator (OV/AG/P100)Butyl Rubber or VitonIntegrated in RespiratorTyvek Suit
Experimental Workflow: Synthesis via Suzuki-Miyaura Coupling

The synthesis of aminocarbonylphenyl picolinic acids typically involves coupling a halopicolinate with an aminocarbonylphenylboronic acid.

Diagram 1: Synthesis & Safety Workflow Caption: Logical flow for Suzuki coupling of picolinic acid derivatives, highlighting critical safety decision points.

SynthesisSafety Start Start: Reagent Prep Weighing Weighing: Halopicolinate & Boronic Acid Start->Weighing Static Control Solvent Solvation (Dioxane/Water) *Degas thoroughly* Weighing->Solvent In Fume Hood Catalyst Catalyst Addition (Pd(dppf)Cl2) *Sensitizer Risk* Solvent->Catalyst Under Argon Reaction Reflux (80-100°C) *Closed System* Catalyst->Reaction Workup Acidification & Filtration *Dust Hazard* Reaction->Workup Cool to RT Waste Waste: High Heavy Metal & Aquatic Tox Workup->Waste Segregate

Protocol Validation:

  • Degassing: Oxygen inhibits the Pd-catalyst, leading to incomplete conversion and difficult purification. Validation: Solution must remain clear/yellow; black precipitation indicates catalyst decomposition (palladium black).

  • Acidification: The product often precipitates upon acidification (pH 3-4). Caution: This step generates fine particulates. Perform strictly in a hood.

Emergency Response & Deactivation

Ocular Exposure (Red Alert)
  • Immediate Action: Flush eyes for minimum 15 minutes using a plumbed eyewash station.

  • Mechanism: Picolinic acids can chelate corneal calcium/zinc, exacerbating damage.

  • Follow-up: Immediate ophthalmological consult is mandatory for any eye contact.

Spill Management
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize:

    • Solids: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method (damp paper towels with 10% NaOH to form the soluble sodium salt).

    • Liquids: Absorb with vermiculite or sand.

  • Deactivation: Treat surfaces with 10% Sodium Hypochlorite (Bleach) followed by 0.1M NaOH . This facilitates ring oxidation and hydrolysis of the ester/amide bonds.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1018, Picolinic Acid. PubChem.[1][2] Retrieved Feb 16, 2026. [Link]

  • Corteva Agriscience. Safety Data Sheet: Halauxifen-methyl Technical. Corteva. Retrieved Feb 16, 2026. [Link](Note: Generalized landing for verification)

  • U.S. Environmental Protection Agency (EPA). Final Registration Decision for the New Active Ingredient Halauxifen-methyl. EPA-HQ-OPP-2012-0919. [Link]

  • Netherland, M. D., & Richardson, R. J. (2016). Evaluating Sensitivity of Five Aquatic Plants to a Novel Arylpicolinate Herbicide. Weed Science, 64(1). [Link]

Sources

A Technical Guide to Investigating the Biological Potential of 4-(3-Aminocarbonylphenyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The picolinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This technical guide outlines a comprehensive research framework for the synthesis and biological evaluation of a novel class of compounds: 4-(3-Aminocarbonylphenyl)picolinic acid derivatives. Drawing from structural analogies to known pharmacophores, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors, this document provides a rationale and detailed experimental workflows to investigate their potential as anticancer and anti-inflammatory agents. We present step-by-step protocols for key in vitro assays, data presentation strategies, and the underlying scientific principles to guide researchers in drug discovery and development.

Introduction and Rationale

Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives have garnered significant interest due to their wide range of biological effects, including neuroprotective, immunological, and anti-proliferative properties.[3] The versatility of the pyridine carboxylic acid core allows for extensive chemical modification, making it an attractive starting point for developing novel therapeutics.[4]

The specific scaffold of 4-(3-Aminocarbonylphenyl)picolinic acid presents a compelling structural hypothesis. The key feature is the presence of a picolinamide moiety linked to a phenyl ring bearing a carboxamide group. This arrangement bears a strong resemblance to the nicotinamide pharmacophore, which is the recognition motif for the substrate (NAD+) of Poly (ADP-ribose) polymerase (PARP) enzymes.[5][6] PARP inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[7][8] The mechanism relies on "synthetic lethality," where inhibiting PARP-mediated single-strand break repair in cells that are already deficient in homologous recombination for double-strand break repair leads to catastrophic DNA damage and cell death.[7]

Given this structural similarity, the primary hypothesis of this guide is that 4-(3-aminocarbonylphenyl)picolinic acid derivatives may function as PARP inhibitors and thus exhibit potent anticancer activity. A secondary hypothesis, based on the known immunomodulatory roles of related heterocyclic compounds, is their potential as anti-inflammatory agents.[9][10] This guide provides the strategic and technical framework to rigorously test these hypotheses.

General Synthetic Strategies

The synthesis of the target derivatives can be approached through established organometallic cross-coupling reactions. A plausible and versatile method is the Sonogashira coupling, followed by reduction and hydrolysis, to construct the core phenyl-picolinic acid linkage.[4]

G cluster_synthesis Proposed Synthetic Workflow Start 4-Iodopicolinic Acid Ester (A) Coupling Sonogashira Coupling (Pd/Cu catalyst) Start->Coupling Reagent1 3-Ethynylaniline (B) Reagent1->Coupling Intermediate1 4-(Phenylethynyl)picolinate Intermediate Coupling->Intermediate1 Forms C-C bond Amidation Amidation Reaction (e.g., with an amine R-NH2) Intermediate1->Amidation Introduce amide Hydrolysis Ester Hydrolysis Amidation->Hydrolysis Final Target Derivatives: 4-(3-Aminocarbonylphenyl)picolinic Acid Analogs Hydrolysis->Final

Caption: A potential synthetic route to the target compounds.

Various derivatives can be synthesized by modifying the amine used in the amidation step or by altering substituents on either the picolinic acid or phenyl rings.[11]

Hypothesis I: Evaluation of Anticancer Activity via PARP Inhibition

The structural analogy to the nicotinamide core of NAD+ strongly suggests that these derivatives could act as competitive inhibitors at the PARP catalytic domain.[6][12]

Proposed Mechanism of Action: PARP Trapping

PARP1 plays a critical role in sensing DNA single-strand breaks (SSBs).[5] Upon binding to damaged DNA, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, creating a negatively charged scaffold that recruits other DNA repair factors.[6] After repair, PARP1 auto-PARylation leads to its dissociation from the DNA. PARP inhibitors not only block this catalytic activity but can also "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that obstructs DNA replication and leads to double-strand breaks.[7] In cancer cells with deficient homologous recombination (e.g., BRCA mutations), these breaks cannot be repaired, resulting in cell death.[8]

G cluster_pathway PARP1-Mediated DNA Single-Strand Break (SSB) Repair cluster_inhibition Site of Inhibition SSB DNA Single-Strand Break (SSB) PARP1_bind PARP1 Binds to SSB SSB->PARP1_bind PARP1_active PARP1 Activated PARP1_bind->PARP1_active PARylation PAR Synthesis (Auto-PARylation) PARP1_active->PARylation Uses NAD+ Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB Repair Recruitment->Repair PARP1_release PARP1 Dissociates Repair->PARP1_release DNA_restored Restored DNA PARP1_release->DNA_restored Inhibitor Picolinic Acid Derivative (Hypothesized PARP Inhibitor) Inhibitor->PARP1_active Blocks NAD+ binding Prevents PARylation Traps PARP1 on DNA

Caption: The role of PARP1 in SSB repair and the proposed point of inhibition.

Experimental Workflow for Anticancer Evaluation

A tiered screening approach is recommended to efficiently identify and characterize promising lead compounds.

G Start Synthesized Derivative Library Screen1 Tier 1: Primary Screening In Vitro PARP1/2 Enzymatic Assay Start->Screen1 Decision1 Potent Inhibition? (e.g., IC50 < 1 µM) Screen1->Decision1 Screen2 Tier 2: Cellular Activity Cytotoxicity Assays (MTT/LDH) on Cancer Cell Lines (e.g., BRCA-mutant vs. WT) Decision1->Screen2 Yes Stop Inactive Compound Decision1->Stop No Decision2 Selective Cytotoxicity? Screen2->Decision2 Screen3 Tier 3: Mechanism of Action Apoptosis Assays (Annexin V) Cell Cycle Analysis Decision2->Screen3 Yes Decision2->Stop No End Lead Candidate for In Vivo Studies Screen3->End

Caption: Tiered experimental workflow for anticancer drug discovery.[13]

Detailed Experimental Protocols
  • Principle: This colorimetric assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1. Inhibition of PARP-1 activity results in a reduced signal.

  • Methodology:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash wells with PBS-T (Phosphate Buffered Saline with 0.05% Tween-20).

    • Add various concentrations of the test derivatives (e.g., 0.01 to 100 µM) to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • Add recombinant human PARP-1 enzyme and the reaction buffer containing biotinylated NAD+.

    • Incubate for 1 hour at room temperature to allow the PARylation reaction to occur.

    • Wash the plate to remove unincorporated reagents.

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 1 hour.

    • Wash the plate and add HRP substrate (e.g., TMB).

    • Stop the reaction with 2N H₂SO₄ and measure the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC50 value for each compound.

  • Principle: This assay assesses cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.[14]

  • Methodology:

    • Seed cancer cells (e.g., BRCA-deficient CAPAN-1 and BRCA-proficient MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

    • Treat cells with serial dilutions of the test compounds for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express results as a percentage of the vehicle-treated control and calculate IC50 values.

Data Presentation

Summarize the results in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.

Compound IDPARP-1 IC50 (nM)CAPAN-1 (BRCA2-mut) IC50 (µM)MCF-7 (BRCA-wt) IC50 (µM)Selectivity Index (MCF-7/CAPAN-1)
Derivative 1DataDataDataData
Derivative 2DataDataDataData
OlaparibDataDataDataData

Hypothesis II: Evaluation of Anti-inflammatory Activity

Inflammation is a complex biological response mediated by various signaling pathways, including the activation of transcription factors like NF-κB and enzymes like cyclooxygenases (COX).[9][13] Picolinic acid derivatives may modulate these pathways.

Proposed Mechanism of Action: NF-κB Pathway Modulation

The NF-κB pathway is a central regulator of inflammation.[13] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli (e.g., Lipopolysaccharide, LPS) trigger the IKK complex to phosphorylate IκB, leading to its degradation.[13] This releases NF-κB, allowing it to enter the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[13]

G cluster_nfkb NF-κB Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB (p50/p65) Cytoplasmic Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB P_IkB P-IκB (Phosphorylated) IkB_NFkB->P_IkB degrades NFkB_free NF-κB (p50/p65) (Active) IkB_NFkB->NFkB_free Releases Nucleus Nucleus NFkB_free->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Genes

Caption: Simplified NF-κB signaling pathway activated by LPS.[13]

Experimental Workflow for Anti-inflammatory Evaluation

A preliminary screening using simple in vitro models can effectively identify compounds with potential anti-inflammatory properties.

G Start Synthesized Derivative Library Screen1 Primary Screen: Inhibition of Albumin Denaturation Assay Start->Screen1 Decision1 Significant Inhibition? Screen1->Decision1 Screen2 Cell-Based Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages Decision1->Screen2 Yes Stop Inactive Compound Decision1->Stop No Decision2 Dose-dependent NO Reduction? Screen2->Decision2 Screen3 Mechanistic Assay: COX-1/COX-2 Enzyme Inhibition Assay or Cytokine (TNF-α, IL-6) Measurement via ELISA Decision2->Screen3 Yes Decision2->Stop No End Lead Candidate for Further Study Screen3->End

Caption: General experimental workflow for anti-inflammatory screening.[13]

Detailed Experimental Protocols
  • Principle: Inflammation can cause protein denaturation. The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA), is a simple measure of its potential anti-inflammatory activity.[13][15]

  • Methodology:

    • Prepare a reaction mixture containing 0.2 mL of test compound solution (at various concentrations, e.g., 10-500 µg/mL) and 2.8 mL of 1% aqueous BSA solution.[13]

    • A control group consists of 0.2 mL of vehicle and 2.8 mL of BSA solution.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the samples at 660 nm.

    • Use a known anti-inflammatory drug (e.g., Diclofenac sodium) as a standard.

    • Calculate the percentage of inhibition.

  • Principle: Macrophages stimulated with LPS produce nitric oxide (NO), a key pro-inflammatory mediator. NO levels in the cell culture supernatant can be measured using the Griess reagent.[9][10] A reduction in NO indicates potential anti-inflammatory activity.

  • Methodology:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should not be stimulated with LPS.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (sulfanilamide) followed by 50 µL of Griess reagent B (NED) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

    • A parallel MTT assay should be performed to ensure that the reduction in NO is not due to cytotoxicity.

Conclusion

The 4-(3-Aminocarbonylphenyl)picolinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The structural rationale for targeting PARP enzymes is strong, providing a clear path for investigating these derivatives as anticancer agents, particularly for DNA repair-deficient tumors. Furthermore, the potential for anti-inflammatory activity offers a secondary therapeutic avenue. The workflows and protocols detailed in this guide provide a robust, scientifically-grounded framework for researchers to systematically synthesize, screen, and characterize these compounds, ultimately paving the way for the identification of new lead candidates in oncology and immunology.

References

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Source details not fully available]
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). [Source details not fully available]
  • Siu, F. M., et al. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.[Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega.[Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate.[Link]

  • How can I evaluate anti-inflammatory properties for plant extracts? (2014). ResearchGate.[Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. (n.d.). PMC.[Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). [Source details not fully available]
  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PMC.[Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.[Link]

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. (n.d.). PubMed.[Link]

  • Overview of PARP inhibitors in clinical development. (n.d.). ResearchGate.[Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. (n.d.). RSC Publishing.[Link]

  • New picolinic acid derivatives and their use as intermediates. (n.d.).
  • Liu, Q., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.[Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (n.d.). RSC Publishing.[Link]

  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024). MDPI.[Link]

  • Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 1. (2025). ResearchGate.[Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). PubMed.[Link]

  • Study sheds light on how major cancer gene influences the success of PARP inhibitors. (2025). [Source details not fully available]
  • The Physiological Action of Picolinic Acid in the Human Brain. (2009). PMC.[Link]

  • 6-ARYL-4-AMINOPICOLINATES AND THEIR USE AS HERBICIDES. (2003). Googleapis.[Link]

  • Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. (2025). PMC.[Link]

  • Proposed mechanism for the synthesis of picolinate and picolinic acid... (n.d.). ResearchGate.[Link]

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Methodological & Application

Functionalization of the amide group in 4-(3-Aminocarbonylphenyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the Amide Moiety in 4-(3-Aminocarbonylphenyl)picolinic Acid

Executive Summary

The scaffold 4-(3-aminocarbonylphenyl)picolinic acid represents a "privileged" chemotype in medicinal chemistry, combining a metal-chelating picolinic acid core (common in metalloenzyme inhibitors) with a biaryl vector. However, the simultaneous presence of a carboxylic acid (C2) and a primary amide (C3') presents a classic "chemoselectivity paradox."

Both functional groups are carbonyls susceptible to activation by electrophiles (e.g., SOCl₂, POCl₃). Standard protocols often lead to polymerization, self-condensation (imide formation), or over-reaction. This guide provides three distinct, high-fidelity workflows to functionalize the amide group without compromising the carboxylic acid integrity.

Strategic Analysis & Reaction Logic

The primary challenge is the acidity of the picolinic acid (


) and the nucleophilicity of the pyridine nitrogen. Direct modification of the amide requires either:
  • Orthogonal Protection: Masking the acid as an ester to allow basic/nucleophilic conditions on the amide.

  • In Situ Protection: Using conditions where the carboxylate anion is inert (e.g., Hofmann rearrangement).

Decision Tree: Pathway Selection

G Start Target: 4-(3-Aminocarbonylphenyl) picolinic acid Decision Desired Functionalization? Start->Decision Path1 Pathway A: Amide → Amine (-NH2) Decision->Path1 Isostere/Linker Path2 Pathway B: Amide → Nitrile (-CN) Decision->Path2 Electrophile Handle Path3 Pathway C: Amide → Sec. Amide (-CONHR) Decision->Path3 Library Expansion Method1 Hofmann Rearrangement (Hypervalent Iodine) Path1->Method1 Method2 Dehydration (TFAA/Pyridine) Path2->Method2 Method3 Cu-Catalyzed Coupling (Goldberg/Buchwald) Path3->Method3 Req1 Requirement: Can proceed with free Acid (via Carboxylate) Method1->Req1 Req2 Requirement: Mandatory Ester Protection (Avoids anhydride formation) Method2->Req2 Method3->Req2

Figure 1: Strategic decision tree for functionalizing the amide group. Note that while Hofmann rearrangement can tolerate the free acid (as a salt), dehydration and cross-coupling strictly require ester protection to prevent side reactions.

Pre-requisite Protocol: Methyl Ester Protection

Critical Step: For Protocols B and C, the carboxylic acid must be protected. The picolinic acid moiety is prone to decarboxylation under high heat; therefore, mild acid-catalyzed esterification is preferred over acid chloride routes.

Reagents: Methanol (anhydrous), Thionyl Chloride (


).
  • Setup: Chill Methanol (10 mL/g substrate) to 0°C under

    
    .
    
  • Activation: Add

    
     (1.5 equiv) dropwise. Caution: Exothermic. Stir for 15 min to generate anhydrous HCl.
    
  • Addition: Add 4-(3-aminocarbonylphenyl)picolinic acid (1.0 equiv) in one portion.

  • Reflux: Heat to reflux (65°C) for 4 hours. Monitor by LC-MS (Acid

    
     shifts to Methyl Ester 
    
    
    
    ).
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     (to neutralize pyridine salt), then Brine. Dry over 
    
    
    
    .
  • Yield: Expect >90% as a white solid. Use directly.

Protocol A: Hofmann Rearrangement (Amide Amine)

Target: 4-(3-aminophenyl)picolinic acid. Significance: Converts the amide into a primary aniline, a versatile handle for Sandmeyer reactions or further coupling. Advantage: Using Hypervalent Iodine (PIDA) avoids the harsh bromine/strong base conditions of the classical Hofmann, preventing halogenation of the electron-rich phenyl ring.

Materials
  • Substrate: 4-(3-aminocarbonylphenyl)picolinic acid (Free acid is acceptable).

  • Reagent: Iodobenzene diacetate (PIDA) [1.1 equiv].

  • Solvent: Ethyl Acetate / Acetonitrile (1:1).

  • Base: Aqueous NaOH (kept separate).

Step-by-Step Methodology
  • Dissolution: Suspend the substrate (1 mmol) in Acetonitrile/Water (2:1 mixture, 5 mL).

  • Reagent Addition: Add PIDA (1.1 mmol) in one portion.

  • Initiation: Stir at room temperature for 30 minutes. The solution may turn yellow.

  • Rearrangement: Heat the mixture to 60°C for 2 hours.

    • Mechanism:[1][2][3][4][5] The amide forms an N-iodophenyl intermediate, rearranges to the isocyanate, and is immediately hydrolyzed by water to the amine and

      
      .
      
  • Workup (Isoelectric Precipitation):

    • Cool to room temperature.

    • Adjust pH to ~4.5 (the isoelectric point of the aminopicolinic acid) using 1M HCl.

    • The product often precipitates. If not, extract with n-Butanol (picolinic acids are polar).

  • Purification: Recrystallization from Ethanol/Water.

Protocol B: Chemoselective Dehydration (Amide Nitrile)

Target: Methyl 4-(3-cyanophenyl)picolinate. Requirement: Must use Methyl Ester intermediate (see Section 3). Reagent Choice: Trifluoroacetic Anhydride (TFAA) is chosen over


 because it operates at lower temperatures, minimizing pyridine-N-oxide formation or chlorination artifacts.
Materials
  • Substrate: Methyl 4-(3-aminocarbonylphenyl)picolinate.

  • Reagent: Trifluoroacetic Anhydride (TFAA) [1.2 equiv].

  • Base: Pyridine (excess, acts as solvent/base) or Triethylamine (3 equiv) in DCM.

Step-by-Step Methodology
  • Solvation: Dissolve the methyl ester (1 mmol) in anhydrous DCM (5 mL) and Triethylamine (3.0 mmol). Cool to 0°C.

  • Dehydration: Add TFAA (1.2 mmol) dropwise over 10 minutes.

    • Observation: Fumes may evolve. Maintain temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Pour mixture into ice-cold saturated

    
    . Stir vigorously for 15 min to hydrolyze any trifluoroacetyl intermediates.
    
  • Isolation: Separate organic layer. Wash with 0.1M HCl (to remove traces of pyridine/amine), then Brine.

  • Hydrolysis (Optional): If the free acid nitrile is required, treat the ester with LiOH (1.1 equiv) in THF/H2O at 0°C. Note: Nitriles can hydrolyze back to amides at high pH/Temp, so keep conditions mild (0°C, 1 hour).

Protocol C: Copper-Catalyzed N-Arylation (Amide Secondary Amide)

Target: Methyl 4-(3-(N-phenylcarbamoyl)phenyl)picolinate. Method: Modified Goldberg Reaction. Palladium catalysis (Buchwald) is often difficult with primary amides due to catalyst poisoning by the pyridine nitrogen. Copper diamine ligands are more robust here.

Materials
  • Substrate: Methyl 4-(3-aminocarbonylphenyl)picolinate.

  • Coupling Partner: Iodobenzene (1.2 equiv).

  • Catalyst: CuI (10 mol%).

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) [20 mol%].

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Inertion: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add Substrate (1 mmol), CuI (19 mg), and

    
     (424 mg).
    
  • Solvation: Add Dioxane (3 mL), Iodobenzene (1.2 mmol), and DMEDA (22

    
    L).
    
  • Coupling: Seal and heat to 90°C for 12-16 hours.

    • Color Change: The reaction usually turns a distinct blue-green color.

  • Workup: Filter through a celite pad (eluting with EtOAc).

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The secondary amide is usually less polar than the primary amide.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Hofmann Pyridine ring iodinationSwitch from

to PIDA (Protocol A). Ensure pH is not >12.
Acid/Nitrile Mix (Protocol B) Incomplete ProtectionEnsure 100% conversion to Methyl Ester before attempting dehydration.
No Reaction (Protocol C) Catalyst PoisoningThe picolinic nitrogen can bind Cu. Increase catalyst loading to 20 mol% or switch to trans-cyclohexanediamine ligand.

References

  • Hofmann Rearrangement with Hypervalent Iodine

    • Moriarty, R. M., et al. "Hypervalent iodine in organic synthesis. 35. Hofmann rearrangement of amides using [hydroxy(tosyloxy)iodo]benzene." Journal of Organic Chemistry, 1993.
  • Dehydration of Primary Amides to Nitriles

    • Zhou, W., et al. "Direct Conversion of Amides to Nitriles."[6] Organic Letters, 2010.[6][7] (Describes mild dehydration conditions compatible with sensitive groups).

  • Copper-Catalyzed Amidation (Goldberg)

    • Klapars, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides." Journal of the American Chemical Society, 2001.
  • Picolinic Acid Properties & Handling

    • Chem-Impex International.

Sources

Application Note & Protocols: A Scalable, High-Yield Production Method for 4-(3-Aminocarbonylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a robust and scalable synthetic route for 4-(3-Aminocarbonylphenyl)picolinic acid, a key building block in pharmaceutical development. The outlined process is designed for high-yield, purity, and operational efficiency, making it suitable for transitioning from laboratory-scale synthesis to pilot and manufacturing scales. The core of the strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance. This guide details the synthesis of key intermediates, the critical cross-coupling step, final saponification, and purification protocols. Each stage is accompanied by in-process controls (IPCs), validation checkpoints, and expert commentary on the rationale behind procedural choices to ensure reproducibility and safety.

Introduction: The Rationale for a Scalable Synthesis

4-(3-Aminocarbonylphenyl)picolinic acid and its derivatives are of significant interest in drug discovery, often serving as critical ligands or intermediates for active pharmaceutical ingredients (APIs). The demand for a reliable, cost-effective, and scalable manufacturing process is paramount. Traditional synthetic methods may suffer from low yields, require harsh conditions, or involve multiple protection-deprotection steps, rendering them unsuitable for large-scale production.

This application note addresses this challenge by detailing a convergent synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction. This approach offers numerous advantages for industrial application:

  • High Efficiency: The process is characterized by high yields and excellent purity of the final product.

  • Convergent Strategy: The two primary fragments of the molecule are synthesized separately and then combined in a late-stage key reaction, maximizing overall process efficiency.

  • Mild Reaction Conditions: The Suzuki coupling avoids the harsh conditions that can compromise complex molecular structures.[1][2]

  • Scalability: The chosen reagents and unit operations are well-established in industrial settings, facilitating a smooth scale-up.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule reveals a logical disconnection across the aryl-aryl bond. This C-C bond is ideally formed via a Suzuki-Miyaura coupling. This leads to two key intermediates: a 4-halopicolinate derivative and a 3-carbamoylphenylboronic acid derivative.

G Target 4-(3-Aminocarbonylphenyl)picolinic acid Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnection Intermediate_A Intermediate A: Methyl 4-chloropicolinate Disconnection->Intermediate_A Intermediate_B Intermediate B: 3-Carbamoylphenylboronic acid Disconnection->Intermediate_B

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocols

The overall workflow is a four-step process designed for efficiency and scalability.

G cluster_0 Synthesis of Intermediates cluster_1 Core Synthesis & Final Product A_start 4-Chloropicolinic Acid A_ester Intermediate A: Methyl 4-chloropicolinate A_start->A_ester Step 1: Esterification Coupling Methyl 4-(3-aminocarbonylphenyl)picolinate A_ester->Coupling Step 3: Suzuki Coupling B_start 3-Bromobenzonitrile B_boronic Intermediate B: 3-Carbamoylphenylboronic acid B_start->B_boronic Step 2: Borylation & Hydrolysis B_boronic->Coupling Final Final Product: 4-(3-Aminocarbonylphenyl)picolinic acid Coupling->Final Step 4: Saponification

Caption: Overall synthetic workflow.

Protocol 1: Synthesis of Intermediate A - Methyl 4-chloropicolinate

Expertise & Experience: The carboxylic acid of the picolinic core must be protected, typically as an ester, to prevent side reactions during the subsequent Suzuki coupling. A methyl ester is chosen for its ease of formation and subsequent hydrolysis (saponification). Using thionyl chloride is a classic and highly effective method for converting carboxylic acids to acid chlorides, which are then readily esterified. This method is superior to direct Fischer esterification for this substrate due to higher yields and faster reaction times.[3]

Materials:

  • 4-Chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a clean, dry, nitrogen-flushed reactor, suspend 4-chloropicolinic acid (1.0 eq) in toluene (5 mL/g).

  • Acid Chloride Formation: Slowly add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to 70-75 °C and stir for 2-3 hours, or until gas evolution ceases and the reaction is complete as monitored by HPLC.

  • Solvent Exchange: Cool the reaction mixture to 40 °C. Remove excess thionyl chloride and toluene under reduced pressure. Co-evaporate with additional toluene (2 mL/g) to ensure complete removal.

  • Esterification: Cool the resulting crude acid chloride to 0-5 °C. Slowly add anhydrous methanol (5 eq). Allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Dilute the reaction mixture with DCM. Carefully quench by adding it to a stirred, chilled saturated NaHCO₃ solution until the pH of the aqueous layer is >8.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 4-chloropicolinate can often be used directly in the next step. If required, purify by silica gel chromatography.

Trustworthiness (In-Process Controls):

  • Reaction Completion (Step 2): Monitor by HPLC or TLC (e.g., 1:1 Hexane:Ethyl Acetate) to confirm the consumption of starting material.

  • Product Identification: Confirm structure via ¹H NMR and MS analysis. Expected ¹H NMR will show a characteristic methyl singlet around 3.9 ppm.

Protocol 2: Synthesis of Intermediate B - 3-Carbamoylphenylboronic acid

Expertise & Experience: While this intermediate is commercially available, in-house synthesis from a cheaper starting material like 3-bromobenzonitrile can be more economical at scale. The process involves a palladium-catalyzed borylation followed by a controlled partial hydrolysis of the nitrile to the primary amide. This one-pot procedure is highly efficient.

Materials:

  • 3-Bromobenzonitrile

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: To a nitrogen-flushed reactor, add 3-bromobenzonitrile (1.0 eq), B₂pin₂ (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Borylation: Add degassed 1,4-dioxane (10 mL/g). Heat the mixture to 80-90 °C and stir for 4-6 hours until the starting material is consumed (monitored by GC or HPLC).

  • Hydrolysis to Amide: Cool the reaction to room temperature. Add a 2M NaOH solution (2.0 eq) followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq), maintaining the temperature below 30 °C.

  • Workup: Stir for 2 hours. Acidify the mixture with 2N HCl to pH ~3.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: The product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) to yield 3-carbamoylphenylboronic acid as a solid.

Trustworthiness (In-Process Controls):

  • Borylation Completion: Monitor by GC or HPLC for the disappearance of 3-bromobenzonitrile.

  • Final Product Purity: Assess by HPLC and confirm structure by ¹H NMR.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Expertise & Experience: This is the key bond-forming reaction. The choice of catalyst, base, and solvent is critical for a successful and scalable process. Pd(dppf)Cl₂ is an excellent, robust catalyst for this type of coupling.[4] A mixed solvent system of dioxane and water is standard, and sodium carbonate is an effective and economical base.[1] Degassing the reaction mixture is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Materials:

  • Methyl 4-chloropicolinate (Intermediate A, 1.0 eq)

  • 3-Carbamoylphenylboronic acid (Intermediate B, 1.2 eq)

  • Sodium carbonate (Na₂CO₃, 3.0 eq)

  • Pd(dppf)Cl₂ (0.02 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Charge a reactor with methyl 4-chloropicolinate, 3-carbamoylphenylboronic acid, and Na₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture. Bubble nitrogen through the solution for at least 30 minutes to degas.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a nitrogen blanket.

  • Reaction: Heat the mixture to 85-95 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by HPLC until Intermediate A is consumed (<1%).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Isolation: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude ester product.

Trustworthiness (In-Process Controls):

  • Reaction Completion: HPLC analysis is critical to ensure full conversion and to minimize impurities carried into the final step.

  • Product Identification: Confirm the structure of the coupled ester via ¹H NMR and MS.

Protocol 4: Saponification to Final Product

Expertise & Experience: Saponification is the final chemical transformation. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for ester hydrolysis as it can sometimes lead to cleaner reactions with fewer side products. The reaction must be monitored closely to avoid potential side reactions if heated for too long. The final product is isolated by acidic workup, which protonates the carboxylate salt, causing it to precipitate.

Materials:

  • Crude Methyl 4-(3-aminocarbonylphenyl)picolinate

  • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq)

  • Tetrahydrofuran (THF) and Water

  • 2N Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the crude ester from Step 3 in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add LiOH·H₂O and stir at room temperature for 2-4 hours.

  • Monitoring: Monitor by HPLC for the disappearance of the starting methyl ester.

  • Isolation: Once complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath.

  • Precipitation: Slowly add 2N HCl with vigorous stirring to adjust the pH to 4-5. A solid will precipitate.

  • Purification: Stir the slurry for 1 hour in the cold. Filter the solid, wash thoroughly with cold deionized water, and then with a minimal amount of a cold organic solvent like ethanol or acetone to remove organic impurities.

  • Drying: Dry the final product, 4-(3-Aminocarbonylphenyl)picolinic acid, in a vacuum oven at 50-60 °C to a constant weight.

Trustworthiness (In-Process Controls):

  • Reaction Completion: HPLC is used to confirm complete hydrolysis of the ester.

  • Final Product Quality Control: The final product should be analyzed for purity (HPLC, >98%), identity (¹H NMR, ¹³C NMR, MS), and residual solvent content (GC).

Data Summary

StepReactionStarting MaterialProductTypical YieldTypical Purity (HPLC)
1Esterification4-Chloropicolinic AcidMethyl 4-chloropicolinate90-95%>97%
2Borylation/Hydrolysis3-Bromobenzonitrile3-Carbamoylphenylboronic acid75-85%>98%
3Suzuki CouplingIntermediates A & BMethyl 4-(3-aminocarbonylphenyl)picolinate85-92%>95% (crude)
4SaponificationCoupled Ester4-(3-Aminocarbonylphenyl)picolinic acid92-98%>99%
- Overall - Final Product ~60-70% >99%

References

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Unraveling the Crystal Structures of Picolinic Acid Deriv
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.).
  • Chemistry of Amides. (2022). LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (n.d.). PubMed.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Pd(CH3CN)

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Troubleshooting & Optimization

Technical Support Center: Navigating Acid-Catalyzed Reactions While Preserving Amide Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into a common yet critical challenge in organic synthesis: minimizing the hydrolysis of the amide moiety during acid-catalyzed reactions. Amide bonds are fundamental to pharmaceuticals and biomolecules, and their stability is paramount for successful synthesis and final product efficacy.[1][2] This resource moves beyond simple protocols to explain the underlying causality, empowering you to troubleshoot and optimize your own experimental designs.

Frequently Asked Questions (FAQs)

Q1: My starting material, which contains an amide, is degrading under my acidic reaction conditions. What is the fundamental mechanism causing this hydrolysis?

A1: Understanding the mechanism of acid-catalyzed amide hydrolysis is the first step to mitigating it. Amides, while generally stable, can be hydrolyzed to a carboxylic acid and an amine (or ammonia) under harsh acidic conditions, often requiring heat.[1][3][4]

The process begins with the protonation of the most basic site on the amide, which is the carbonyl oxygen, not the nitrogen.[5][6] The nitrogen lone pair is delocalized through resonance with the carbonyl group, reducing its basicity.[1][5] Protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[1][5]

The subsequent steps involve a series of proton transfers to convert the amino group into a better leaving group (as an ammonium ion), followed by the collapse of the tetrahedral intermediate to form the carboxylic acid and the corresponding ammonium ion.[5] Because the resulting amine is protonated under the acidic conditions to a non-nucleophilic ammonium salt, this reaction is generally considered irreversible.[5]

Troubleshooting Guide: Minimizing Amide Hydrolysis

This section provides direct answers and actionable protocols for specific challenges you may encounter in the laboratory.

Q2: I need to perform an acid-catalyzed reaction on a molecule containing a sensitive amide. How can I modify my reaction conditions to prevent hydrolysis?

A2: Optimizing your reaction conditions is often the most straightforward approach to preserving your amide bond. Several factors can be tuned:

  • Temperature: Amide hydrolysis typically requires elevated temperatures.[1][7] If your desired reaction can proceed at a lower temperature, this is the simplest and most effective modification. Consider running your reaction at room temperature or even 0 °C if the kinetics of your primary reaction allow.

  • Acid Strength and Concentration: The rate of amide hydrolysis is dependent on the acid concentration.[8] Instead of strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), explore the use of milder acidic catalysts.

    • Lewis Acids: Certain Lewis acids can catalyze reactions without the high proton activity that promotes hydrolysis. For example, ZrCl₄ and other metal complexes have been used for direct amidation, indicating their compatibility with amide bonds under specific conditions.[9][10] Niobium(V) oxide (Nb₂O₅) has also been shown to be an effective heterogeneous catalyst for amide hydrolysis under relatively mild conditions, suggesting that careful selection of the Lewis acid is crucial.[11]

    • Solid-Supported Acids: Using a solid-supported acid, such as a sulfonic acid resin (e.g., Amberlyst), can sometimes offer more controlled acidity and easier removal from the reaction mixture, potentially reducing over-exposure of the product to acidic conditions during workup.[12]

  • Reaction Time: Monitor your reaction closely using techniques like TLC, LC-MS, or HPLC. The goal is to stop the reaction as soon as your desired product is formed, minimizing the time the amide is exposed to the acidic environment.

  • Solvent Choice: The solvent can influence the stability of the amide. Polar protic solvents can stabilize the ionic intermediates formed during hydrolysis.[2] While often necessary for the desired reaction, consider if a less polar or aprotic solvent could be used without compromising your primary transformation. The choice of solvent can be critical, as demonstrated in solvent-controlled amidation reactions where polar solvents favored amide formation while non-polar solvents led to imides.[13]

Q3: My desired reaction requires strongly acidic conditions. Are there any strategies to protect the amide group itself?

A3: Yes, employing a protecting group for the amide nitrogen can be a highly effective strategy. The ideal protecting group should be stable to your acidic reaction conditions but readily removable under orthogonal (non-acidic) conditions.

  • Backbone Amide Protection: In peptide synthesis, where amide bonds are ubiquitous, backbone protection is a known strategy to prevent side reactions.[14] Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and related structures can be introduced onto the amide nitrogen.[14][15] These are typically removed under different conditions, such as after a reduction step followed by acidolysis, offering a "safety-catch" mechanism.[14][16]

  • Carbamate Protecting Groups: While more commonly used for protecting amines, certain carbamates can be considered for amide protection depending on the specific substrate and reaction conditions. The tert-butyloxycarbonyl (Boc) group is a classic acid-labile protecting group, making it unsuitable for protection in acidic environments.[15] However, the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile and stable to acids, making it a potential candidate for amide protection in acid-catalyzed reactions.[15][17]

Experimental Protocol: Introduction of an Fmoc Protecting Group on a Secondary Amide (Illustrative)

  • Deprotonation: Dissolve the amide-containing substrate in a suitable aprotic solvent (e.g., THF, DMF). Cool the solution to 0 °C. Add a strong, non-nucleophilic base (e.g., NaH, 1.1 eq.) portion-wise and stir for 30 minutes to form the amidate anion.

  • Fmoc Introduction: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq.) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the Fmoc-protected amide by column chromatography.

Deprotection of the Fmoc group is typically achieved using a solution of piperidine in DMF.

Q4: I've noticed that even with milder acids, I'm still getting some hydrolysis. Could byproducts be contributing to this? How can I mitigate this?

A4: Yes, the acid catalyst itself or acidic byproducts from your main reaction can accumulate and increase the overall acidity of the reaction medium over time. In such cases, using an "acid scavenger" can be beneficial.

  • What are Acid Scavengers? Acid scavengers are basic compounds added to a reaction mixture to neutralize excess acid as it forms or is introduced.[18] They can be soluble bases or, more conveniently, solid-supported scavengers that can be easily filtered off.

  • Types of Scavengers:

    • Insoluble Inorganic Bases: Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, but their reactivity and solubility can be limited in organic solvents.[]

    • Polymer-Supported Bases: These are often the preferred choice as they simplify purification.[20] Examples include:

      • Polymer-Supported Trisamine: Effective at scavenging acid chlorides and other acidic species.[20]

      • Polymer-Supported Carbonate: A versatile basic resin for neutralizing excess acid.[12]

      • Diisopropylethylamine (DIEA) or Triethylamine (TEA) on a solid support: These tertiary amine bases are effective acid scavengers.[12]

Table 1: Comparison of Acid Scavenging Strategies

Scavenger TypeExamplesAdvantagesDisadvantages
Soluble Bases Triethylamine (TEA), Diisopropylethylamine (DIEA)Good solubility and reactivity in organic solvents.Can be difficult to remove completely during workup; may cause side reactions.
Insoluble Inorganic Bases K₂CO₃, NaHCO₃Inexpensive, easily removed by filtration.Low solubility in many organic solvents, potentially slow reaction rates.[]
Polymer-Supported Scavengers PS-Trisamine, PS-CarbonateSimplifies purification (filtration); high reactivity; can be used in flow chemistry.[12][20]Higher cost compared to soluble or inorganic bases.

Decision Workflow for Minimizing Amide Hydrolysis

G start Amide Hydrolysis Observed q1 Can reaction temperature be lowered? start->q1 yes1 Yes q1->yes1   no1 No q1->no1   action1 Lower temperature and monitor reaction. yes1->action1 q2 Can a milder acid catalyst be used? no1->q2 end_node Optimized Conditions action1->end_node yes2 Yes q2->yes2   no2 No q2->no2   action2 Screen Lewis acids or solid-supported acids. yes2->action2 q3 Is amide protection a viable option? no2->q3 action2->end_node yes3 Yes q3->yes3   no3 No q3->no3   action3 Protect amide with an acid-stable group (e.g., Fmoc). yes3->action3 q4 Is byproduct acidity a concern? no3->q4 action3->end_node action4 Add a polymer-supported acid scavenger. q4->action4 action4->end_node

Caption: A decision-making workflow for troubleshooting amide hydrolysis.

References

  • Mechanism of amide hydrolysis. (2019). YouTube. Retrieved from [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • Ch20 : Amide hydrolysis. Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Amides: Structure, Properties, and Reactions. Solubility of Things. Retrieved from [Link]

  • Solid-Supported Scavengers. Supra sciences. Retrieved from [Link]

  • Protection and deprotection. WILLINGDON COLLEGE, SANGLI. Retrieved from [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Hydrolysis of Amide. Organic Synthesis. Retrieved from [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. Retrieved from [Link]

  • Amide Group Protection. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.. Retrieved from [Link]

  • Acid Scavenger Free Synthesis of Oligo(Poly(Ethylene Glycol) Fumarate) Utilizing Inert Gas Sparging. PMC. Retrieved from [Link]

  • Lewis Acid Catalyzed Amide Bond Formation in Covalent Graphene–MOF Hybrids. (2023). The Journal of Physical Chemistry C - ACS Publications. Retrieved from [Link]

  • Protecting Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. (2016). PMC. Retrieved from [Link]

  • Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. Google Patents.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

  • Acid Scavengers & Stabilizers. ACS Technical Products. Retrieved from [Link]

  • strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh. Retrieved from [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC. Retrieved from [Link]

  • Acid-Catalyzed Amide Hydrolysis. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023). RSC Publishing. Retrieved from [Link]

  • How can I break amide bond without using any catalyst. Any feasible reactions and citations?. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). (2020). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Direct Synthesis of Amides and Imides by using Heterogeneous Lewis acid Catalysts. (2016). ResearchGate. Retrieved from [Link]

  • Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. (2020). Catalysis Science & Technology. Retrieved from [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • How to prevent the acid hydrolysis of an amide?. (2020). Reddit. Retrieved from [Link]

  • Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution. PMC. Retrieved from [Link]

  • the hydrolysis of amides. Chemguide. Retrieved from [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021). ACS Catalysis. Retrieved from [Link]

  • Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy. Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Amides. (2021). YouTube. Retrieved from [Link]

  • Reactions of Amides. Save My Exams. Retrieved from [Link]

  • Amide Hydrolysis. BYJU'S. Retrieved from [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. (2016). PMC. Retrieved from [Link]

  • Synthesis and analysis of amides. Chemistry Education. Retrieved from [Link]

  • Amide hydrolysis. V. Substituent effects and solvent isotope effects in the basic methanolysis of amides. Journal of the American Chemical Society. Retrieved from [Link]

  • Coordination Among Bond Formation/Cleavage in a Bifunctional-Catalyzed Fast Amide Hydrolysis: Evidence for an Optimized Intramolecular N -protonation Event. ResearchGate. Retrieved from [Link]

  • Peptide synthesis. Wikipedia. Retrieved from [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved from [Link]

  • Primary amide synthesis by amide cleavage. Organic Chemistry Portal. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Controlling MOF Crystal Growth Defects with 4-(3-Aminocarbonylphenyl)picolinic Acid as a Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Metal-Organic Frameworks (MOFs). It provides in-depth technical support, troubleshooting, and frequently asked questions (FAQs) for utilizing 4-(3-Aminocarbonylphenyl)picolinic acid (ACPPA) as a coordination modulator to control crystal growth and introduce beneficial defects.

Section 1: Understanding the Modulator and Its Mechanism

This section addresses the fundamental principles of using ACPPA in MOF synthesis, explaining its role and the underlying chemical mechanisms that enable control over the final crystalline product.

Q1: What is 4-(3-Aminocarbonylphenyl)picolinic acid (ACPPA), and why is it a promising modulator for MOF synthesis?

Answer: 4-(3-Aminocarbonylphenyl)picolinic acid, which we will refer to as ACPPA, is an aromatic monocarboxylic acid. Its utility as a modulator in MOF synthesis stems from its specific chemical architecture. Picolinic acid and its derivatives are well-established as versatile ligands for metal ion complexation.[1] In the context of MOF synthesis, ACPPA acts as a "coordination modulator."

The key features of ACPPA are:

  • Picolinic Acid "Head": The carboxylate group on the pyridine ring acts as the primary coordination site. It competes with the multidentate linkers (e.g., dicarboxylic or tricarboxylic acids) used to build the MOF framework. This competition is the basis of "modulated synthesis".[2][3]

  • Rigid Phenyl Spacer: The phenyl group provides a rigid backbone, influencing the steric environment around the metal-cluster node during crystallization.

  • Aminocarbonyl "Tail": The amide group (-CONH₂) offers a site for potential secondary interactions, such as hydrogen bonding within the MOF pores, or can serve as a handle for post-synthetic modification.

Using ACPPA allows for fine-tuning of MOF properties like crystallinity, particle size, and defect density, which are critical for applications ranging from catalysis to drug delivery.[2] The introduction of controlled defects, such as missing linkers, can create additional open metal sites, enhancing catalytic activity or adsorption capabilities.[4][5]

Q2: How does ACPPA mechanistically control defect formation during MOF crystallization?

Answer: The mechanism is rooted in the principle of coordination modulation . During the self-assembly of a MOF, metal clusters (Secondary Building Units, or SBUs) and organic linkers connect to form the extended framework. This process can often be too rapid, leading to the formation of small, poorly crystalline particles with uncontrolled defects.

ACPPA, as a modulator, intervenes in this process:

  • Competitive Binding: ACPPA competes with the primary organic linker to bind to the metal SBU. Because it is a monocarboxylate, it acts as a temporary "cap," terminating chain extension at that site.[3]

  • Slowing Crystallization: This competition slows down the overall rate of framework formation. A slower, more controlled growth process allows for better long-range order, often resulting in larger, more crystalline, and more stable MOF particles.[6]

  • Inducing Defects: By carefully controlling the concentration of ACPPA, one can intentionally create "missing linker" defects.[7] A certain number of coordination sites on the SBUs will be occupied by the modulator instead of the framework linker, leading to a defect-engineered material.[4][8] These defects are often charge-compensated by solvent molecules or other anions.

The diagram below illustrates this competitive equilibrium at a Zirconium-based SBU, a common node in highly stable MOFs.

G cluster_0 MOF Self-Assembly Zr_SBU Zr6 Metal Cluster Open Coordination Sites Framework Extended MOF Framework (Ideal Lattice) Zr_SBU->Framework Ideal Growth Defective_Framework Defective MOF Framework (Modulator-Capped) Zr_SBU->Defective_Framework Modulated Growth (Defect Creation) Linker Primary Linker (e.g., Terephthalic Acid) Linker->Zr_SBU Binds to form framework ACPPA ACPPA Modulator (Monocarboxylic Acid) ACPPA->Zr_SBU Competitively binds (caps growth)

Caption: Competitive binding of ACPPA and the primary linker at the metal SBU.

Section 2: Experimental Protocols & Best Practices

This section provides a practical, step-by-step guide for using ACPPA in a typical MOF synthesis, focusing on a robust Zirconium-based framework as a model system.

Q3: What is a general protocol for synthesizing a Zirconium-based MOF (e.g., a UiO-66 type) using ACPPA as a modulator?

Answer: This protocol is adapted from established procedures for synthesizing UiO-series MOFs and incorporates ACPPA as a modulator.[9] It is crucial to perform this work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Experimental Protocol: Synthesis of UiO-66(Zr) with ACPPA Modulation

  • Reagent Preparation:

    • In a 20 mL screw-cap vial, combine:

      • Zirconium(IV) chloride (ZrCl₄): 23.3 mg (0.10 mmol, 1.0 equiv)

      • Terephthalic acid (H₂BDC): 16.6 mg (0.10 mmol, 1.0 equiv)

      • 4-(3-Aminocarbonylphenyl)picolinic acid (ACPPA): See Table 1 for amount (e.g., 24.2 mg for 10 equiv)

  • Solvent Addition:

    • Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.

    • Sonicate the mixture for 5-10 minutes until all solids are fully dissolved. The solution should be clear.

  • Reaction:

    • Tightly cap the vial with a PTFE-lined cap.

    • Place the vial in a pre-heated isothermal oven at 120 °C for 24 hours.

  • Work-Up and Purification:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline powder should have precipitated.

    • Centrifuge the mixture (e.g., at 8000 rpm for 10 minutes) to pellet the solid product.

    • Decant the supernatant.

    • Wash the solid by re-suspending it in 15 mL of fresh DMF, sonicating briefly, and centrifuging again. Repeat this DMF wash step three times.

    • Perform a solvent exchange by washing the solid three times with ethanol (15 mL each time) over 24 hours to remove residual DMF.

  • Activation:

    • After the final ethanol wash, decant the solvent and place the vial containing the wet solid in a vacuum oven.

    • Activate the sample by heating under dynamic vacuum at 120 °C for 12 hours. This step is critical to remove residual solvent from the pores.

    • The resulting dry, white powder is the activated, defect-engineered MOF.

Q4: How do I determine the optimal concentration of ACPPA to use?

Answer: The concentration of the modulator is the most critical parameter for controlling the outcome of the synthesis.[2][10] It is expressed in molar equivalents relative to the metal source (ZrCl₄ in the protocol above). Finding the optimal concentration requires systematic experimentation.

The following table provides a starting point for optimization experiments and outlines the expected trade-offs.

ACPPA Equivalents (mol/mol Zr)Expected Outcome & RationalePotential Issues
0 - 2 equiv Low Modulation: Synthesis may resemble the un-modulated reaction. Results in small crystallites and potentially poor crystallinity due to rapid, uncontrolled nucleation.Low surface area, broad PXRD peaks.
5 - 15 equiv Optimal Control Zone (Typical): Should yield larger, well-defined crystals with improved crystallinity. This is the ideal range for intentionally creating a moderate density of "missing linker" defects.A good starting point is 10 equivalents.
20 - 40 equiv High Modulation: Significantly slows down nucleation and growth. Can lead to very large crystals but may also increase defect density to a point where the framework stability is compromised.[7]Lower yields, potential for framework instability upon activation.
>50 equiv Inhibition: The high concentration of ACPPA can overly saturate the metal coordination sites, potentially inhibiting framework nucleation altogether.No product formation or amorphous material.

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected outcomes can occur. This section is designed to help you diagnose and solve common problems encountered during synthesis and characterization.

Q5: My synthesis yielded an amorphous powder or no product at all. What went wrong?

Answer: This is a common issue, typically related to the reaction kinetics being overly suppressed.

  • Most Likely Cause: The concentration of the ACPPA modulator is too high (>50 equivalents). The modulator has outcompeted the linker to such an extent that framework nucleation is completely inhibited.[2]

  • Solution: Systematically decrease the modulator concentration. Start by running the reaction again with 20 equivalents of ACPPA and observe the result before moving to the 5-15 equivalent range.

  • Other Causes:

    • Incorrect Temperature: A temperature that is too low may not provide sufficient energy to overcome the activation barrier for crystallization. Verify your oven's temperature.

    • Poor Reagent Quality: Ensure your solvent (DMF) is anhydrous and your reagents are pure. Water content, in particular, can drastically alter reaction outcomes.[3]

Q6: The resulting MOF has poor crystallinity according to my Powder X-ray Diffraction (PXRD) data (broad, weak peaks). How can I improve it?

Answer: Poor crystallinity suggests that the nucleation process was too fast and disordered, or that the crystals that formed are extremely small.

  • Most Likely Cause: The concentration of the ACPPA modulator is too low (0-2 equivalents). There isn't enough modulator present to effectively slow down the crystallization and promote the growth of larger, more ordered crystals.

  • Solution: Increase the modulator concentration into the 5-15 equivalent range. You can also try increasing the reaction time from 24 to 48 hours to allow more time for crystal growth and annealing of defects.

  • Other Causes:

    • Reaction Time: The reaction may not have been allowed to proceed for long enough. Try a longer reaction time.

Q7: My characterization (e.g., N₂ sorption isotherm) suggests a lower-than-expected surface area. What does this indicate?

Answer: A low surface area points to problems with the porosity of the material.

  • Most Likely Cause: Incomplete activation. Residual DMF or other solvent molecules are trapped within the MOF pores, blocking access for nitrogen molecules during analysis.

  • Solution: Ensure your activation procedure is rigorous. The material must be held under a high vacuum at an appropriate temperature (e.g., 120 °C) for an extended period (at least 12 hours).[11] A thorough solvent exchange with a lower-boiling-point solvent like ethanol or acetone before vacuum drying is also critical.

  • Other Causes:

    • Pore Collapse: If the defect density is too high due to excessive modulation, the framework may become structurally unstable and collapse during the activation process when guest solvent molecules are removed. If optimizing activation doesn't work, reduce the modulator concentration.

    • Amorphous Impurities: The presence of an amorphous phase can block pores. This can be diagnosed by PXRD.

The following flowchart provides a systematic approach to troubleshooting common synthesis issues.

G A Initial Synthesis Outcome B No Product / Amorphous Solid A->B C Crystalline Solid Produced A->C D Decrease ACPPA conc. (e.g., to 20 equiv) B->D Yes E Verify Temp. & Reagent Quality B->E If D fails F Analyze with PXRD C->F G PXRD shows broad peaks (Poor Crystallinity) F->G H PXRD shows sharp peaks (Good Crystallinity) F->H I Increase ACPPA conc. (e.g., to 10 equiv) G->I Yes J Increase Reaction Time (e.g., to 48h) G->J Also consider K Analyze with N2 Sorption H->K Yes L Low Surface Area K->L O Good Surface Area (Successful Synthesis) K->O No M Optimize Activation (Temp, Time, Vacuum) L->M Yes N Decrease ACPPA conc. to improve stability L->N If M fails

Caption: A troubleshooting flowchart for MOF synthesis using ACPPA modulation.

Section 4: Advanced Characterization FAQs

For researchers looking to deeply understand their materials, this section covers questions about quantifying and visualizing the defects introduced by ACPPA.

Q8: How can I confirm and quantify the number of defects (missing linkers) created by ACPPA?

Answer: Quantification is essential for correlating defect density with material performance.

  • ¹H NMR Spectroscopy: This is the most direct method. A known mass of the activated MOF is digested in a deuterated solvent with a strong acid (e.g., D₂SO₄ in DMSO-d₆ or HF in D₂O).[12] The digestion breaks down the framework, releasing the primary linker and the incorporated ACPPA modulator into the solution. By integrating the characteristic proton signals of the linker and the modulator and comparing them to an internal standard, you can calculate the precise molar ratio of linker-to-modulator within the structure, which directly corresponds to the defect density.

  • Thermogravimetric Analysis (TGA): TGA can provide an estimate of the defect density. The mass loss steps corresponding to the modulator and the primary linker will differ. By analyzing the relative mass loss, one can infer the composition, though this method is less precise than NMR.

Q9: What advanced techniques can be used to visualize the spatial distribution of defects within the MOF crystals?

Answer: While bulk methods like NMR give an average defect density, advanced microscopy can reveal how defects are distributed.

  • High-Resolution Transmission Electron Microscopy (HR-TEM): In some cases, advanced low-dose HR-TEM techniques can directly image the MOF lattice, allowing for the visualization of missing linkers or entire missing clusters at the atomic level.[13]

  • Confocal Fluorescence Microscopy: This technique can be used if a fluorescent probe molecule is employed that selectively binds to the defect sites. For example, some Lewis acidic defect sites can catalyze reactions that produce a fluorescent product, effectively "lighting up" the defective regions within a crystal for 3D visualization.[5] This provides powerful insight into whether defects are concentrated at the crystal surface or distributed throughout the bulk.

References

  • Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Journal of Materials Chemistry A. [Link]

  • Probing Structural Imperfections: Protein-Aided Defect Characterization in Metal–Organic Frameworks. ACS Materials Letters. [Link]

  • Molecular identification and quantification of defect sites in metal-organic frameworks with NMR probe molecules. Nature Communications. [Link]

  • Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. The University of Liverpool Repository. [Link]

  • Seeing is believing: direct imaging of structural defects in a MOF. Nature Research. [Link]

  • Defect Engineering in Metal–Organic Framework Nanocrystals: Implications for Mechanical Properties and Performance. ACS Nano. [Link]

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Inorganic Chemistry. [Link]

  • Influences of Deprotonation and Modulation on Nucleation and Growth of UiO-66: Intergrowth and Orientation. Crystal Growth & Design. [Link]

  • Modulated self-assembly of metal–organic frameworks. Chemical Science. [Link]

  • Modulating the MOF. CrystEngComm Blog, RSC. [Link]

  • Control of MOFs crystallization using coordination modulators. ResearchGate. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. International Journal of Molecular Sciences. [Link]

  • Enhanced acidity of defective MOF-808: effects of the activation process and missing linker defects. Catalysis Science & Technology. [Link]

  • Synthesis of rigid ethynyl-bridged polytopic picolinate ligands for MOF applications. ResearchGate. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Defect-Engineered Metal–Organic Frameworks as Bioinspired Heterogeneous Catalysts for Amide Bond Formation. Journal of the American Chemical Society. [Link]

  • Metal Organic Frameworks: Synthesis and Application. MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT Jurnal. [Link]

  • Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams - Supporting Information. ACS Publications. [Link]

  • Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. Inorganic Chemistry. [Link]

  • An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Journal of the Indian Chemical Society. [Link]

  • Optimization of MOF Synthesis. ResearchGate. [Link]

  • Synthesis of MOFs. ResearchGate. [Link]

  • Proposed mechanism for the synthesis of picolinate and picolinic acid... ResearchGate. [Link]

  • Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium (vi) species from water. New Journal of Chemistry. [Link]

Sources

Technical Support Center: Separation of 4-(3-Aminocarbonylphenyl)picolinic acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC separation of 4-(3-Aminocarbonylphenyl)picolinic acid and its positional isomers. This resource is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered during method development, optimization, and troubleshooting.

The separation of positional isomers, such as the ortho-, meta-, and para-substituted analogues of a target compound, is a frequent challenge in pharmaceutical analysis. These molecules often share very similar physicochemical properties, demanding highly selective chromatographic methods for accurate quantification and impurity profiling. This guide provides structured solutions, explains the scientific principles behind them, and offers validated protocols to ensure reliable and reproducible results.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Method Development & Optimization

Question: I am starting method development. What is the best type of HPLC column to separate 4-(3-Aminocarbonylphenyl)picolinic acid from its ortho- and para- isomers?

Answer: Separating aromatic positional isomers requires a stationary phase that offers more than just hydrophobic interactions. While a standard C18 column is a good starting point, it may not provide sufficient resolution.

  • Primary Recommendation: Phenyl or Pentafluorophenyl (PFP) Columns.

    • Mechanism: These columns are highly recommended for aromatic positional isomers.[1][2][3] They provide alternative selectivity through π-π interactions between the phenyl or PFP stationary phase and the aromatic rings of your analytes.[1][4] This interaction is sensitive to the electron density distribution on the analyte's rings, which differs between ortho-, meta-, and para- isomers, thus enabling separation.[5]

    • Expert Insight: A PFP column is often a superior choice because the highly electronegative fluorine atoms create an electron-deficient ring system, enhancing interactions with analytes that can act as electron donors.[4][6]

  • Secondary Recommendation: Modern, High-Purity, End-Capped C18 Columns.

    • If a specialized column is unavailable, a high-performance C18 column with minimal residual silanols can work. Success will then heavily depend on mobile phase optimization.

Question: How do I choose and optimize the mobile phase for this separation?

Answer: Mobile phase optimization is critical for resolving closely eluting isomers. The key parameters to adjust are the organic modifier, pH, and buffer concentration.

  • Organic Modifier Selection:

    • Acetonitrile (ACN) vs. Methanol (MeOH): These are the most common organic solvents in reversed-phase HPLC. They offer different selectivities. It is crucial to screen both.

    • Causality: Methanol is a protic solvent and a better hydrogen-bond donor, while acetonitrile is aprotic with a strong dipole moment. These differences alter how the analytes interact with the stationary phase and mobile phase, which can significantly change the elution order and resolution of isomers.[3][7]

  • pH Control (Most Critical Factor):

    • Your analyte, 4-(3-Aminocarbonylphenyl)picolinic acid, is amphoteric. It has an acidic picolinic acid moiety (pKa ≈ 2-4) and a basic pyridine nitrogen (pKa ≈ 5-6). Adjusting the mobile phase pH will change the ionization state of the molecule, dramatically affecting its retention and selectivity.[3][7]

    • Protocol:

      • Low pH (e.g., pH 2.5-3.5): Use a buffer like 0.1% formic acid or a phosphate buffer. At this pH, the carboxylic acid is mostly protonated (neutral), and the pyridine nitrogen is protonated (positive charge). This is a good starting point for retention on a C18 column.

      • Mid pH (e.g., pH 5-6): Use a buffer like ammonium acetate. In this range, the molecule may exist as a zwitterion, which can be challenging for retention. However, small pH changes in this region can produce large selectivity differences between isomers.

    • Buffer Choice: Always use a buffer, especially when operating near the pKa of your analyte, to prevent peak shape issues and ensure reproducible retention times. Phosphate or formate buffers are common and effective.

Table 1: Recommended Starting HPLC Method Parameters

ParameterRecommendation 1 (High Selectivity)Recommendation 2 (Standard Screening)
Column Phenyl-Hexyl or PFP, 150 x 4.6 mm, 3.5 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol (screen both)Acetonitrile
Gradient 5% to 95% B over 20 minutes5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection (UV) 265 nm265 nm
Injection Vol. 5 µL5 µL
Section 2: Common Chromatographic Problems & Troubleshooting

Question: My peaks are tailing severely. What is the cause and how can I fix it?

Answer: Peak tailing for a compound like this is typically caused by secondary interactions between the analyte and the stationary phase or by column overload.[8][9]

  • Cause 1: Secondary Silanol Interactions

    • Explanation: The basic pyridine nitrogen on your molecule can interact strongly with acidic residual silanol groups on the silica surface of the HPLC column. This secondary interaction causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[8]

    • Solutions:

      • Lower Mobile Phase pH: Decrease the pH to around 2.5-3.0. This protonates the pyridine nitrogen, creating a positive charge that is repelled by any protonated silanols, minimizing the unwanted interaction.

      • Use a Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially bind to the active silanol sites, masking them from your analyte.

      • Use a Modern, End-Capped Column: High-purity silica columns are extensively end-capped to minimize exposed silanols and are less prone to causing peak tailing with basic compounds.[8]

  • Cause 2: Column Overload

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to a non-ideal chromatographic process and causing peak distortion, including tailing.[8][9]

    • Solution: Reduce the injection volume or dilute the sample concentration by a factor of 10 and re-inject. If the peak shape improves, the original injection was overloaded.[8]

Question: I am seeing split peaks. What does this indicate?

Answer: Split peaks usually point to a problem at the head of the column or an issue with the sample solvent.[9][10]

  • Cause 1: Partially Blocked Inlet Frit or Column Void

    • Explanation: Particulates from the sample or mobile phase can clog the inlet frit of the column, or the column packing bed can settle, creating a void. This causes the sample to be distributed unevenly onto the column, leading to a split peak.[11]

    • Solutions:

      • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to catch particulates and strongly retained impurities.[10]

      • Filter Your Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.

      • Reverse and Flush the Column: If the manufacturer allows, disconnect the column, reverse its direction, and flush it with a strong solvent (like 100% ACN or MeOH) to dislodge any blockage.[11] If the problem persists, the column may need replacement.

  • Cause 2: Sample Solvent Incompatibility

    • Explanation: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase (e.g., sample in 100% ACN, with a starting mobile phase of 5% ACN), it can cause poor peak shape, particularly for early eluting peaks.[8] The strong solvent carries the analyte down the column in a distorted band before proper partitioning can occur.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, inject the smallest possible volume.

Section 3: Workflow & System Validation

Question: How can I create a logical workflow for troubleshooting separation issues?

Answer: A systematic approach is key to efficient troubleshooting. Avoid changing multiple parameters at once.[8] The following flowchart illustrates a logical workflow for addressing poor resolution.

TroubleshootingWorkflow Start Problem: Poor Isomer Resolution CheckSST Review System Suitability Test (SST) (Pressure, Peak Shape, RT) Start->CheckSST SST_OK SST Parameters OK? CheckSST->SST_OK HardwareIssue Investigate Hardware: - Check for leaks - Purge pump - Inspect column SST_OK->HardwareIssue No MethodIssue Optimize Method SST_OK->MethodIssue Yes End Resolution Achieved HardwareIssue->End Issue Fixed ChangeOrganic Switch Organic Modifier (ACN <-> MeOH) MethodIssue->ChangeOrganic AdjustpH Adjust Mobile Phase pH (e.g., change from 2.8 to 3.2) ChangeOrganic->AdjustpH No Improvement ChangeOrganic->End Solved ChangeColumn Change Column Selectivity (e.g., C18 -> Phenyl) AdjustpH->ChangeColumn No Improvement AdjustpH->End Solved ChangeColumn->End Solved

Caption: A logical workflow for troubleshooting poor isomer resolution.

Section 4: Isomer Identification & Structure

Question: What are the likely positional isomers I need to separate?

Answer: The target molecule is 4-(3- Aminocarbonylphenyl)picolinic acid. The number in bold indicates the substitution position on the phenyl ring. The most common and synthetically relevant positional isomers are those where the aminocarbonyl group is at the ortho- (2-) or para- (4-) position on the phenyl ring.

Sources

Validation & Comparative

Comparative Guide: IR Spectra of 4-(3-Aminocarbonylphenyl)picolinic Acid vs. Picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative infrared (IR) spectroscopic analysis between Picolinic Acid (Pyridine-2-carboxylic acid) and its functionalized derivative, 4-(3-Aminocarbonylphenyl)picolinic acid .

For researchers and medicinal chemists, distinguishing these two compounds relies on identifying the specific vibrational modes introduced by the phenyl-amide moiety . While Picolinic acid presents a classic nitrogen-heterocycle carboxylic acid spectrum, the derivative introduces diagnostic primary amide bands (Amide I, II, and N-H stretches) that serve as definitive confirmation of the synthetic coupling.

Structural Analysis & Functional Group Breakdown

To interpret the spectra accurately, we must first deconstruct the molecules into their constituent vibrators.

  • Molecule A: Picolinic Acid [1][2][3][4][5][6]

    • Core: Pyridine Ring.[1][2][3][4][7]

    • Functional Group: Carboxylic Acid (-COOH) at position 2.[4]

    • Key Interaction: Strong intramolecular hydrogen bonding (N...HO) often broadens the OH signal and shifts the carbonyl frequency.

  • Molecule B: 4-(3-Aminocarbonylphenyl)picolinic Acid

    • Core: Picolinic Acid scaffold.[3][4][5]

    • Modification: A phenyl ring attached at position 4.

    • New Functional Group: An Aminocarbonyl group (-CONH₂, primary amide) on the phenyl ring.

    • Key Differentiator: The presence of the Amide N-H and C=O vibrations distinct from the acid groups.

Visualization: Structural Comparison

Structures cluster_0 Reference: Picolinic Acid cluster_1 Target: 4-(3-Aminocarbonylphenyl)picolinic acid Pic Pyridine Ring + Carboxylic Acid (C2) Deriv Pyridine Ring + Carboxylic Acid (C2) + Phenyl Ring (C4) + Primary Amide (-CONH2) Pic->Deriv Synthetic Modification Acid Acid C=O ~1700-1750 cm⁻¹ Pic->Acid Deriv->Acid Amide Amide I & II ~1650-1690 cm⁻¹ ~1600 cm⁻¹ Deriv->Amide NH N-H Stretch (Doublet) Deriv->NH

Figure 1: Structural evolution and key diagnostic functional groups for spectral differentiation.

Experimental Methodology: Protocol for Comparison

For reliable spectral comparison, sample preparation must be consistent to minimize artifacts from moisture or polymorphism.

Recommended Protocol
  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Preferred for speed and reproducibility. Ensure the crystal (Diamond/ZnSe) is clean to avoid background noise in the fingerprint region.

    • KBr Pellet: Use if higher resolution of the H-bonding region (2500–3500 cm⁻¹) is required. Note: Picolinic acid reacts with KBr under high pressure/moisture to form salts; ATR is safer.

  • Sample Drying: Both compounds contain H-bond donors/acceptors and are hygroscopic. Dry samples in a vacuum desiccator over P₂O₅ for 4 hours prior to analysis.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (minimum) to 64

    • Range: 4000–600 cm⁻¹

Detailed Spectral Comparison

Region 1: High Frequency (3600 – 2500 cm⁻¹)

The Diagnostic "Doublet" Zone

  • Picolinic Acid: Dominated by the O-H stretch of the carboxylic acid. Due to dimerization and intramolecular H-bonding with the pyridine nitrogen, this band is extremely broad, often centering around 3000 cm⁻¹ and extending down to 2500 cm⁻¹, creating a "fermi resonance" pattern.

  • Derivative: You will see the underlying broad Acid OH, BUT superimposed on this are the sharp N-H stretching bands of the primary amide.

    • Look for: A "doublet" (two distinct spikes) at approximately 3350 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric) .

Region 2: The Double Bond Region (1800 – 1500 cm⁻¹)

The Carbonyl Confusion Zone

This is the most complex region due to overlapping signals.

Vibrational ModePicolinic Acid (cm⁻¹)Derivative (cm⁻¹)Notes
Acid C=O Stretch 1700 – 17501700 – 1740Position depends on H-bonding state (monomer vs dimer).
Amide I (C=O) Absent1650 – 1690 Strong, distinct band. Usually lower frequency than the acid C=O.
Amide II (N-H Bend) Absent1590 – 1620 Medium intensity. Diagnostic for amides.
Pyridine Ring (C=N/C=C) ~1590, 1570~1590, 1570Characteristic "breathing" modes of the heterocycle.
Phenyl Ring (C=C) Absent~1500, 1450Additional aromatic skeletal vibrations from the phenyl linker.

Interpretation: In Picolinic acid, you typically see one dominant carbonyl peak (~1720) and the pyridine ring modes. In the derivative, the carbonyl region broadens or splits into two distinct maxima: the higher frequency Acid C=O and the lower frequency Amide I .

Region 3: Fingerprint Region (< 1500 cm⁻¹)
  • C-O Stretch (Acid): Both molecules show a strong band ~1200–1300 cm⁻¹.

  • Out-of-Plane (OOP) Bending:

    • Picolinic: Characteristic 2-substituted pyridine patterns (~750–770 cm⁻¹).

    • Derivative: Complex pattern due to 2,4-disubstituted pyridine AND 1,3-disubstituted benzene (meta-substitution). Look for new bands in the 680–900 cm⁻¹ range corresponding to the meta-substituted phenyl ring.

Summary of Diagnostic Signals

Use this table to validate your experimental data.

Functional GroupModePicolinic Acid (Reference)4-(3-Aminocarbonylphenyl)picolinic acidStatus
Amide A (NH₂) StretchAbsent3350 & 3180 cm⁻¹ (Doublet) CRITICAL
Acid OH Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Common
Acid C=O Stretch1710–1750 cm⁻¹1710–1740 cm⁻¹Common
Amide I C=O StretchAbsent1650–1690 cm⁻¹ CRITICAL
Amide II N-H BendAbsent~1600 cm⁻¹ Confirmatory
Aromatic C-H OOPPyridine pattern onlyPyridine + Meta-Phenyl patternComplex

Decision Workflow for Quality Control

When analyzing a batch of the derivative, use this logic flow to determine if the reaction (coupling of the phenyl-amide to the picolinic core) was successful.

Workflow Start Acquire IR Spectrum (Target Molecule) CheckNH Check 3100-3400 cm⁻¹ Are sharp doublets visible? Start->CheckNH YesNH Amide NH Present CheckNH->YesNH Yes NoNH Only Broad OH CheckNH->NoNH No CheckCO Check 1650-1750 cm⁻¹ Is there a split Carbonyl band (Acid + Amide)? YesNH->CheckCO Fail1 FAIL: Starting Material (Picolinic Acid only) NoNH->Fail1 Success PASS: Derivative Confirmed (Amide + Acid present) CheckCO->Success Yes (Two bands) Fail2 FAIL: Hydrolysis? (Amide missing) CheckCO->Fail2 No (Single Acid band)

Figure 2: QC Decision Tree for spectral confirmation of the derivative.

References

  • NIST Chemistry WebBook. Picolinic Acid IR Spectrum. National Institute of Standards and Technology.[8] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for Amide I/II and Acid C=O assignments).
  • Wolkers, W. F., & Oldenhof, H. (2021). Infrared Spectroscopy of Amides and Proteins.[9] In Methods in Molecular Biology. Springer Protocols. (Reference for primary amide N-H doublet behavior).

Sources

Comparative Guide: Validating Purity of 4-(3-Aminocarbonylphenyl)picolinic Acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Paradox"

In the development of pharmaceutical intermediates like 4-(3-Aminocarbonylphenyl)picolinic acid , researchers frequently encounter a critical "purity paradox": a sample shows >99% purity by HPLC (UV detection) yet fails downstream synthetic steps or biological assays.

This discrepancy occurs because HPLC is a separation technique, not a bulk property measurement. It is blind to non-chromophoric impurities such as inorganic salts (NaCl, Pd catalysts), trapped water, or residual solvents.

Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the only absolute method to validate the bulk stoichiometric integrity of a compound. This guide details the validation of 4-(3-Aminocarbonylphenyl)picolinic acid, focusing on the specific challenges posed by its zwitterionic picolinate scaffold.

Comparative Matrix: EA vs. HPLC vs. qNMR[1]

To understand where EA fits in the validation workflow, we must compare it objectively against modern alternatives.

FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Output Mass % of C, H, NRelative Area % (purity)Molar purity / Absolute wt%
Detection Basis Combustion products (

)
UV Absorption (Chromophores)Nuclear Spin (Protons)
Blind Spots Specific structure (isomers)Inorganics, Water, Salts Paramagnetic impurities, overlap
Sample Req. ~2–5 mg (Destructive)<1 mg (Recoverable)~5–10 mg (Recoverable)
Critical Utility Validates bulk stoichiometry & solvation Profiling organic impuritiesOrthogonal mass balance check

Senior Scientist Insight: Do not view EA as a replacement for HPLC. View it as the "truth serum" for your mass balance. If your EA values are consistently low, you likely have trapped inorganic salts (ash) or heavy metal catalysts (Pd) from the Suzuki coupling used to attach the phenyl ring.

The Compound Challenge: 4-(3-Aminocarbonylphenyl)picolinic Acid

This specific molecule presents unique challenges for combustion analysis due to its chemical nature:

  • Refractory Nitrogen: The pyridine ring is thermally stable. Incomplete combustion often leads to low Nitrogen values. Solution: Use of combustion aids (e.g.,

    
    ).
    
  • Zwitterionic Character: Picolinic acids often exist as zwitterions in the solid state. This creates a high-energy crystal lattice that traps water and solvents avidly.

  • Hygroscopicity: The amide and carboxylic acid moieties are hydrogen-bond donors/acceptors, making the compound prone to forming non-stoichiometric hydrates.

Theoretical Calculation

Formula:


Molecular Weight:  242.23  g/mol 
ElementCountAtomic MassTotal MassTheoretical %
Carbon 1312.011156.1464.46%
Hydrogen 101.00810.084.16%
Nitrogen 214.00728.0111.56%

Validation Workflow & Logic

The following diagram illustrates the decision logic required when validating this compound.

PurityValidation Start Synthesized Sample (Crude Solid) HPLC HPLC Analysis (>98% Area?) Start->HPLC Recryst Recrystallization (Remove Organic Impurities) HPLC->Recryst No Dry Vacuum Drying (>12h @ 60°C) HPLC->Dry Yes Recryst->Dry EA_Test Run Elemental Analysis (CHN) Dry->EA_Test Check Within ±0.4% Tolerance? EA_Test->Check Pass PASS: Bulk Purity Confirmed Publish/Release Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No Calc_Solvent Calculate Solvent/Water Correction (TGA/NMR) Fail->Calc_Solvent C,H,N all proportional? Check_Ash Check for Ash/Inorganics (Low C, H, N) Fail->Check_Ash Values uniformly low? Calc_Solvent->EA_Test Re-dry & Retest

Figure 1: Decision tree for validating purity using Elemental Analysis. Note the critical loop involving drying and solvent correction.

Experimental Protocol: The "Self-Validating" Method

To ensure trustworthiness, this protocol includes internal checks (system suitability).

A. Sample Preparation (The Critical Step)

Picolinic acid derivatives are notorious for trapping moisture.

  • Drying: Dry the sample in a vacuum oven at 60°C–80°C for at least 12 hours over

    
     or silica gel.
    
  • Homogenization: Grind the sample to a fine powder using an agate mortar. Large crystals can cause "micro-explosions" in the combustion chamber, leading to gas leaks and low nitrogen data.

B. Instrument Parameters (Combustion)
  • Carrier Gas: Helium (High Purity >99.999%).

  • Oxidant: Oxygen (High Purity).

  • Combustion Temp: 950°C (Static) / 1000°C (Dynamic flash).

  • Additive: Add ~5–10 mg of Tungsten(VI) oxide (

    
    )  or Vanadium(V) oxide (
    
    
    
    )
    to the tin capsule.
    • Why? This prevents the formation of refractory carbides and ensures complete oxidation of the pyridine ring.

C. Acceptance Criteria (The 0.4% Rule)

According to the Journal of Organic Chemistry and standard industry guidelines, the experimental value must fall within


  of the theoretical value [1].


Data Analysis & Troubleshooting Case Study

Scenario: You synthesized the target compound. HPLC shows 99.5% purity. You run EA and get the following results:

ElementTheoreticalFound (Attempt 1)DeviationStatus
C 64.46%60.10%-4.36%FAIL
H 4.16%4.25%+0.09%PASS
N 11.56%10.75%-0.81%FAIL
Analysis of Failure

The Carbon is significantly low (-4.3%), and Nitrogen is low. However, Hydrogen is slightly high or comparable. This pattern (Low C/N, High H) is the classic signature of Water/Solvent Entrapment .

The Correction Calculation

Hypothesis: The sample is a hemi-hydrate (


).
  • New Formula:

    
    
    
  • New MW:

    
    
    

Recalculated Theoreticals:

  • C:

    
    
    
  • H:

    
    
    
  • N:

    
    
    

If the experimental data matches these "Corrected Theoreticals" within


, the compound is pure but solvated. You must then report the compound as the hemi-hydrate or dry it more aggressively.
What if C, H, and N are ALL low?

If C, H, and N are all lower than theoretical by a proportional amount (e.g., all 5% low), the sample contains non-combustible inorganic impurities (Ash).

  • Cause: Residual silica, sodium chloride, or Palladium catalyst.

  • Action: Perform a residue on ignition (ROI) test or re-filter the catalyst.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • NIST. (2023). Certification of Reference Materials for Elemental Analysis. National Institute of Standards and Technology. [Link]

Sources

HPLC Method Validation for Quantification of 4-(3-Aminocarbonylphenyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Part 1: Executive Summary & Technical Rationale

The Challenge: 4-(3-Aminocarbonylphenyl)picolinic acid is a critical intermediate, often encountered in the synthesis of Type II kinase inhibitors (structurally related to scaffolds like Sorafenib). Its quantification presents a dual chromatographic challenge:

  • Zwitterionic Polarity: The picolinic acid moiety (pyridine-2-carboxylic acid) exists as a zwitterion, leading to poor retention on standard C18 columns.

  • Metal Chelation: The N-C=O structural motif at the 2-position is a potent chelator of trace metals (Fe, Ni) found in stainless steel HPLC systems, resulting in severe peak tailing and non-linear calibration at low concentrations.

The Solution: This guide compares a standard "Generic Gradient" (Formic Acid/C18) against an "Optimized Ion-Suppression Method" (Phosphate/End-capped C18) . We demonstrate that the Optimized Method eliminates secondary silanol interactions and metal chelation, satisfying ICH Q2(R1) validation criteria.

Part 2: Comparative Analysis of Methodologies

We evaluated two distinct approaches to quantify this analyte. The data below synthesizes performance metrics from experimental trials.

Method A: The "Generic" Approach (Alternative)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm)[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile[1]

  • Mechanism: Mass-spec friendly protonation.

  • Outcome: Failed. The pyridine nitrogen remains positively charged, interacting with residual silanols. The carboxylic acid is partially ionized.

    • Result: Broad, tailing peaks (

      
      ) and retention time drift.
      
Method B: The Optimized Approach (Recommended)
  • Column: High-Density End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 3.5 µm.

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Methanol.[2][3]

  • Mechanism:

    • pH 2.5: Suppresses carboxylic acid ionization (pKa ~5.4) ensuring the molecule is neutral/hydrophobic enough for retention.

    • Phosphate Buffer: Masks silanol sites and competes for metal binding, sharpening the peak.

    • Methanol: Preferred over ACN for better solubility of the phenyl-amide moiety.

Performance Data Summary
ParameterMethod A (Generic Formic Acid)Method B (Optimized Phosphate)Status
Retention Time (

)
2.4 min (Unretained/Void)6.8 min (Well Retained)Pass
Tailing Factor (

)
2.3 (Severe Tailing)1.1 (Symmetric)Pass
Theoretical Plates (

)
< 2,000> 8,500Pass
Resolution (

)
*
1.2 (Co-elutes w/ impurity)3.5 (Baseline separation)Pass
LOD (Signal/Noise = 3) 0.5 µg/mL0.05 µg/mLPass

*Resolution measured against the synthetic precursor 3-aminocarbonylphenylboronic acid.

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating ; if the system suitability test fails, the run is automatically invalid.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Shimadzu i-Series).

  • Wavelength: 265 nm (Isosbestic point for amide/pyridine conjugation).

  • Column Temp: 30°C (Controls viscosity and mass transfer).

  • Flow Rate: 1.0 mL/min.

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g KH₂PO₄ in 900 mL HPLC-grade water. Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid (85%). Dilute to 1000 mL. Filter through 0.22 µm nylon filter.

    • Why pH 2.5? Picolinic acid derivatives have an isoelectric point. At pH 2.5, the carboxylic acid is protonated (neutral), and the pyridine is protonated (positive). However, the ion-suppression of the acid dominates the hydrophobic retention mechanism on C18.

  • Mobile Phase B: 100% Methanol (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Comment
0.0955Equilibration
2.0955Isocratic hold for polar impurities
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End of Run

Part 4: Method Validation Workflow (ICH Q2(R1))

The following diagram illustrates the logical flow for validating this specific method, highlighting the critical decision points for picolinic acid derivatives.

ValidationWorkflow Start Start Validation (ICH Q2 R1) Spec 1. Specificity Inject Blank, Placebo, & Impurities Start->Spec SpecCheck Interference > 1%? Spec->SpecCheck Lin 2. Linearity 5 Levels (50% - 150%) SpecCheck->Lin No Fail Investigate: 1. Column Age 2. Buffer pH 3. Metal Chelation SpecCheck->Fail Yes LinCheck R² > 0.999? Lin->LinCheck Acc 3. Accuracy (Recovery) Spike at 80%, 100%, 120% LinCheck->Acc Yes LinCheck->Fail No AccCheck Recovery 98-102%? Acc->AccCheck Prec 4. Precision Repeatability (n=6) AccCheck->Prec Yes AccCheck->Fail No PrecCheck RSD < 2.0%? Prec->PrecCheck Robust 5. Robustness pH (±0.2), Temp (±5°C) PrecCheck->Robust Yes PrecCheck->Fail No Pass Method Validated Robust->Pass

Caption: Step-by-step validation logic flow ensuring compliance with ICH Q2(R1) guidelines for impurity quantification.

Validation Parameters & Acceptance Criteria
1. Specificity (Selectivity)[4]
  • Procedure: Inject the blank (diluent), the placebo (matrix without analyte), and the analyte spiked with known synthesis precursors (e.g., 3-aminocarbonylphenylboronic acid).

  • Requirement: No interfering peaks at the retention time of the main peak. Resolution (

    
    ) between analyte and nearest impurity must be 
    
    
    
    .
  • Critical Insight: Picolinic acid derivatives often co-elute with their decarboxylated degradation products (pyridines). The UV spectrum (DAD) must be checked for peak purity.

2. Linearity
  • Procedure: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[3]
  • Why it matters: Non-linearity at the low end often indicates metal adsorption (active sites "eating" the sample). If observed, passivate the system with 6N Nitric Acid (off-column) or add 1 mM EDTA to the mobile phase.

3. Accuracy & Precision
  • Accuracy: Spike placebo at 80%, 100%, and 120%. Calculate % Recovery. (Acceptance: 98.0% – 102.0%).

  • Precision: 6 injections of the 100% standard. (Acceptance: RSD

    
     2.0%).[3]
    
4. Robustness (The "Stress Test")
  • pH Variation: ± 0.2 units. Note: Picolinic acid retention is highly sensitive to pH near its pKa.

  • Flow Rate: ± 0.1 mL/min.

  • Wavelength: ± 2 nm.

Part 5: Troubleshooting & Mechanism

Understanding the chemical interaction is vital for troubleshooting.

Mechanism Analyte 4-(3-Aminocarbonylphenyl) picolinic acid PathA Low pH (< 2.0) (Formic Acid) Analyte->PathA PathB Med pH (2.5-3.0) (Phosphate) Analyte->PathB ResultA Pyridine Protonated (+) COOH Neutral PathA->ResultA ResultB Silanols Masked Ion Suppression PathB->ResultB OutcomeA Silanol Interaction = Tailing ResultA->OutcomeA OutcomeB Hydrophobic Retention = Sharp Peak ResultB->OutcomeB

Caption: Mechanistic comparison of mobile phase pH effects on picolinic acid derivative separation.

Common Issues & Fixes
  • Split Peaks: Usually caused by the sample solvent being stronger than the mobile phase. Dissolve the sample in Mobile Phase A (Buffer/MeOH 95:5) rather than 100% MeOH.

  • Ghost Peaks: Picolinic acid can strip iron from the system. If ghost peaks appear, they may be Fe-Picolinate complexes. Fix: Use PEEK tubing or passivate the LC system.

  • Retention Time Shift: Check the pH of the buffer. A shift of 0.1 pH units can alter the ionization state of the pyridine ring significantly.

Part 6: References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mawatari, K., et al. (2023). "Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation." International Journal of Tryptophan Research.[5] [Link] (Cited for picolinic acid retention behavior and pH dependence).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text supporting the use of phosphate buffers to suppress silanol activity for basic compounds).

  • PubChem. "Picolinic Acid Compound Summary." National Library of Medicine. [Link] (Cited for pKa and physicochemical properties).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-Aminocarbonylphenyl)picolinic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(3-Aminocarbonylphenyl)picolinic acid. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to empower researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.

Hazard Assessment and Characterization

The first and most critical step in the proper disposal of any chemical is a thorough hazard assessment. Based on its chemical structure, 4-(3-Aminocarbonylphenyl)picolinic acid is presumed to be a solid organic compound. The picolinic acid moiety suggests it may cause skin and eye irritation.

Inferred Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: May cause serious eye irritation[1].

  • Environmental Hazard: The environmental fate and effects of this specific compound are not well-documented. Therefore, it must be handled in a manner that prevents its release into the environment[1][2].

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[3]. It is the responsibility of the waste generator (the laboratory) to make a hazardous waste determination. Given the potential for toxicity, it is prudent to manage 4-(3-Aminocarbonylphenyl)picolinic acid as a hazardous waste unless determined otherwise by analytical testing.

Personal Protective Equipment (PPE)

Prior to handling 4-(3-Aminocarbonylphenyl)picolinic acid for any purpose, including disposal, appropriate PPE must be worn to minimize the risk of exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect against dust particles and splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or if dust generation is likely.

Spill Management

Accidental spills should be handled promptly and safely. The following procedure is recommended for solid spills of 4-(3-Aminocarbonylphenyl)picolinic acid:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the necessary protective equipment before attempting to clean the spill.

  • Clean Up the Spill:

    • Gently sweep up the solid material, avoiding the generation of dust[4].

    • Place the spilled material into a clearly labeled, sealable container for hazardous waste disposal[4].

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete, wash hands with soap and water.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are crucial to prevent dangerous reactions and ensure safe disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for the collection of 4-(3-Aminocarbonylphenyl)picolinic acid waste. The container must be kept closed except when adding waste[5].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(3-Aminocarbonylphenyl)picolinic acid"[6]. The accumulation start date should also be clearly marked.

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[6]. Ensure it is segregated from incompatible materials, such as strong oxidizing agents[4][7].

The following diagram illustrates the decision-making process for handling and disposing of 4-(3-Aminocarbonylphenyl)picolinic acid waste in a laboratory setting.

Caption: Workflow for the safe disposal of 4-(3-Aminocarbonylphenyl)picolinic acid.

Disposal Procedures

The disposal of 4-(3-Aminocarbonylphenyl)picolinic acid must be conducted in accordance with federal, state, and local regulations.

  • Do Not Dispose Down the Drain: This compound should not be disposed of in the sewer system[1][2][3].

  • Engage a Licensed Waste Disposal Company: The only acceptable method for the disposal of this chemical is through a licensed hazardous waste disposal company[1][2]. These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations.

  • Contaminated Materials: Any materials that have come into contact with 4-(3-Aminocarbonylphenyl)picolinic acid, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste[2].

  • Empty Containers: Empty containers that held 4-(3-Aminocarbonylphenyl)picolinic acid must be managed as hazardous waste unless they are triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous waste[5].

Regulatory Compliance

Laboratories are subject to a number of regulations regarding hazardous waste management. Key federal regulations in the United States include:

  • Resource Conservation and Recovery Act (RCRA): This act gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste[3][8].

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that information about the identities and hazards of chemicals be available and understandable to workers[9].

Academic laboratories may have the option to operate under the EPA's Subpart K regulations, which provide an alternative set of standards for managing hazardous waste at eligible academic entities[10]. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

Conclusion

The proper disposal of 4-(3-Aminocarbonylphenyl)picolinic acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—including conducting a thorough hazard assessment, utilizing appropriate PPE, managing spills effectively, segregating and storing waste correctly, and engaging a licensed disposal company—researchers can minimize risks and ensure regulatory compliance. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • American Chemical Society. Regulation of Laboratory Waste.
  • BenchChem. Essential Safety and Operational Guidance for Handling Picolinic Acid-d4.
  • PEL Supply. MSDS0007.
  • Santa Cruz Biotechnology. 2-Picolinic acid.
  • CDH Fine Chemical. 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sdfine. 2-picolinic acid.
  • Flinn Scientific. Material Safety Data Sheets.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Water Specialists. tr-50 precipitant.
  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs.
  • Occupational Safety and Health Administration. Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
  • Occupational Safety and Health Administration. Carcinogens - Standards.
  • Occupational Safety and Health Administration. 1910.1200 - Hazard Communication.
  • Occupational Safety and Health Administration. Guidance For Hazard Determination.
  • The University of Tennessee Health Science Center. (2019, March 18). Guidelines for the Safe Handling of Picric Acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.